Nibufin
Description
Structure
3D Structure
Properties
CAS No. |
1224-64-2 |
|---|---|
Molecular Formula |
C14H22NO4P |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
1-dibutylphosphoryloxy-4-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-9-7-13(8-10-14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
MQOMKCIKNDDXEZ-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCCP(=O)(CCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS No. |
1224-64-2 |
Synonyms |
4-nitrophenyl dibutylphosphinic acid nibufin p-nitrophenyl di-N-butylphosphinate p-nitrophenyl dibutylphosphinic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-butylphenyl)propanoic acid: A Structural Analog of Ibuprofen
A Note on Identification: The initial query for "Nibufin" with CAS number 1224-64-2 did not yield a definitive match in established chemical databases. The provided CAS number does not correspond to a known substance. However, the phonetic similarity to "Ibuprofen" and the context of the request for a technical guide for researchers suggest a likely interest in a related compound. This guide will focus on 2-(4-butylphenyl)propanoic acid , a close structural analog and known impurity of Ibuprofen, designated as "Ibuprofen EP Impurity B" by the European Pharmacopoeia.[1][2] This compound is highly relevant to professionals in drug development and quality control within the pharmaceutical industry.
Introduction
2-(4-butylphenyl)propanoic acid is a carboxylic acid that shares the same 2-phenylpropanoic acid core structure as the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The key structural difference lies in the substitution at the 4-position of the phenyl ring: a butyl group in this compound versus an isobutyl group in Ibuprofen. While not an active pharmaceutical ingredient (API) itself, its presence as a process-related impurity or degradation product in Ibuprofen synthesis is of significant interest.[1] Understanding the chemical properties of such impurities is crucial for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[1] This guide provides a comprehensive overview of the known chemical properties of 2-(4-butylphenyl)propanoic acid, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
The physicochemical properties of 2-(4-butylphenyl)propanoic acid are critical for its separation, identification, and quantification in the presence of Ibuprofen. Below is a summary of its key properties, with a comparison to Ibuprofen for context.
| Property | 2-(4-butylphenyl)propanoic acid | Ibuprofen |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol | 206.29 g/mol [3] |
| Appearance | White to off-white powder or crystals[4] | White, crystalline powder[3] |
| Melting Point | 77-78 °C (lit.)[5] | 75-79 °C[6] |
| Boiling Point | 157 °C (4 mmHg)[5] | 157 °C (4 mmHg)[7] |
| Solubility | Soluble in DMSO or methanol (1mg/ml)[4] | Soluble in organic solvents such as ethanol, methanol, acetone, and dichloromethane. |
Synthesis and Formation
2-(4-butylphenyl)propanoic acid is primarily encountered as an impurity in the synthesis of Ibuprofen. Its formation is often linked to the starting materials used in the manufacturing process. The two main industrial syntheses of Ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process.[2]
The presence of n-butylbenzene as an impurity in the isobutylbenzene starting material can lead to the formation of 2-(4-butylphenyl)propanoic acid as a process-related impurity. The synthetic route would parallel that of Ibuprofen, as illustrated in the workflow below.
Figure 1: Simplified workflow of the BHC process for Ibuprofen synthesis, highlighting the potential for the formation of 2-(4-butylphenyl)propanoic acid from an n-butylbenzene impurity in the starting material.
Analytical Methodologies
The detection and quantification of 2-(4-butylphenyl)propanoic acid as an impurity in Ibuprofen is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.
HPLC Method for Impurity Profiling
A typical reversed-phase HPLC (RP-LC) method for the analysis of Ibuprofen and its impurities would involve the following:
-
Column: A C18 column, such as a Poroshell HPH-C18 (150 x 4.6 mm, 4 µm), is often used to achieve good separation.[8][9]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid) and an organic solvent like acetonitrile is common.[8][9]
-
Detection: UV detection at a wavelength of around 220 nm is suitable for these aromatic compounds.[8][9]
-
Injection Volume: A standard injection volume of 20 µL is often used.[8][9]
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the 2-(4-butylphenyl)propanoic acid reference standard in a suitable solvent such as methanol or acetonitrile.
-
Prepare a solution of the Ibuprofen API or drug product sample at a known concentration in the same solvent.
-
-
Chromatographic System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Ensure a stable baseline is achieved at the detection wavelength.
-
-
Injection and Data Acquisition:
-
Inject the standard solution to determine its retention time and response factor.
-
Inject the sample solution.
-
Run the gradient program to elute Ibuprofen and all potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-(4-butylphenyl)propanoic acid in the sample chromatogram based on its retention time relative to the main Ibuprofen peak.
-
Quantify the impurity based on its peak area relative to the standard or the Ibuprofen peak, applying the appropriate response factor.
-
Figure 2: A general workflow for the HPLC analysis of impurities in an active pharmaceutical ingredient like Ibuprofen.
Stability and Degradation
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[8] While specific data for 2-(4-butylphenyl)propanoic acid is limited, its stability profile is expected to be similar to that of Ibuprofen under various stress conditions.
Forced degradation studies on Ibuprofen have shown that it can degrade under acidic, basic, oxidative, photolytic, and thermal conditions.[8][9] The carboxylic acid moiety is susceptible to esterification in the presence of certain excipients like polyethylene glycol (PEG), sorbitol, or glycerol by-products, which can be found in some drug formulations.[8][9] The alkylphenyl group can be susceptible to oxidation.[4]
Biological Activity and Significance
As an impurity, 2-(4-butylphenyl)propanoic acid is not intended to have therapeutic effects. The primary concern is its potential toxicity and its impact on the safety profile of the Ibuprofen drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A and Q3B) for the identification, qualification, and control of impurities in new drug substances and products.[2] The presence of 2-(4-butylphenyl)propanoic acid above a certain threshold would require toxicological evaluation to ensure it does not pose a risk to patients.[1]
Conclusion
2-(4-butylphenyl)propanoic acid serves as a critical case study for the importance of impurity profiling in drug development and manufacturing. Its close structural relationship to Ibuprofen necessitates robust analytical methods for its detection and control. A thorough understanding of its chemical properties, formation pathways, and potential degradation products is essential for ensuring the quality and safety of Ibuprofen-containing medicines. This guide provides a foundational understanding for researchers and scientists working in this field, emphasizing the importance of rigorous chemical analysis in pharmaceutical sciences.
References
-
SynThink Research Chemicals. Ibuprofen EP Impurities & USP Related Compounds. [Link]
-
Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138-144. [Link]
-
Farias, F. F., et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Ingenta Connect. [Link]
-
Chemical-Suppliers. 4-Isobutyl-alpha-methylphenylacetic acid | CAS 15687-27-1. [Link]
-
LGC Standards. Synthesis of Ibuprofen Degradation products and impurities Introduction. [Link]
-
Worldwide Life Sciences. 4-Isobutyl-alpha-methylphenylacetic acid - 1g. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 4-Isobutyl-α-methylphenylacetic acid, 99% | CymitQuimica [cymitquimica.com]
- 4. adipogen.com [adipogen.com]
- 5. 4-Isobutyl-alpha-methylphenylacetic acid | CAS 15687-27-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-Isobutyl-alpha-methylphenylacetic acid, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. wwmponline.com [wwmponline.com]
- 8. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
Navigating the Uncharted: An Inquiry into the Cholinesterase Inhibition Mechanism of "Nibufin"
A Note to Our Scientific Audience:
In the pursuit of scientific advancement, it is not uncommon to encounter novel compounds or mechanisms that are yet to be fully elucidated and documented in public scientific literature. This guide was commissioned to provide an in-depth technical overview of the cholinesterase inhibition mechanism of a compound referred to as "Nibufin."
Following a comprehensive and rigorous search of available scientific databases and literature, we must report that there is currently no publicly accessible information linking a compound named "Nibufin" to cholinesterase inhibition. Our investigation consistently led to information regarding "Nalbuphine," a well-documented synthetic opioid analgesic.
Nalbuphine's primary mechanism of action involves its activity as a mixed agonist-antagonist at κ-opioid and µ-opioid receptors, respectively.[1][2] This pharmacological profile places it in the category of opioid analgesics, and its primary clinical applications are for the management of moderate to severe pain.[1][3][4] The extensive body of research on Nalbuphine does not indicate any significant activity as a cholinesterase inhibitor.
Given the absence of data on "Nibufin" and its purported role in cholinesterase inhibition, this document will, with complete transparency, pivot to address the established principles of cholinesterase inhibition. This will serve as a foundational guide for researchers, scientists, and drug development professionals who may be investigating novel cholinesterase inhibitors. We will explore the fundamental mechanisms, established experimental protocols for characterization, and the critical aspects of data interpretation in this field.
While we cannot provide specific data on "Nibufin," this guide will equip you with the necessary framework to approach the investigation of any novel cholinesterase inhibitor.
Part 1: The Core Principles of Cholinesterase Inhibition
Cholinesterase inhibitors are compounds that prevent the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme cholinesterase.[5][6] This leads to an increased concentration and prolonged duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5][7] There are two primary types of cholinesterase: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[7]
-
Acetylcholinesterase (AChE): Primarily found in the synapses of cholinergic neurons and at the neuromuscular junction, AChE is responsible for the rapid hydrolysis of ACh, terminating the nerve impulse.[7]
-
Butyrylcholinesterase (BChE): Found in plasma, liver, and glial cells in the brain, BChE has a broader substrate specificity and can also hydrolyze ACh.[8] Its physiological role is less defined, but it is a target of interest in conditions like Alzheimer's disease where its levels are altered.[9][10]
The inhibition of these enzymes can be either reversible or irreversible.[7]
-
Reversible Inhibitors: These compounds typically bind to the active site of the enzyme through non-covalent interactions. Their effects can be overcome by increasing the substrate concentration. Many therapeutic cholinesterase inhibitors fall into this category.[7]
-
Irreversible Inhibitors: These inhibitors form a stable covalent bond with the enzyme, leading to its permanent inactivation. Recovery of enzyme function requires the synthesis of new enzyme molecules. Organophosphates are a well-known class of irreversible cholinesterase inhibitors.[11]
The Cholinergic Synapse: A Target for Inhibition
To understand the mechanism of cholinesterase inhibitors, it is essential to visualize the cholinergic synapse.
Caption: Cholinergic Synapse Signaling Pathway.
Part 2: Experimental Protocols for Characterizing Cholinesterase Inhibitors
The investigation of a novel cholinesterase inhibitor requires a systematic approach involving both in vitro and in vivo studies.
In Vitro Characterization: The Ellman Assay
The most common method for determining cholinesterase inhibitory activity in vitro is the spectrophotometric method developed by Ellman.[12]
Principle: This assay measures the activity of cholinesterase by quantifying the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by the enzyme to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0).
-
DTNB solution (in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) solution (substrate for AChE) or Butyrylthiocholine iodide (BTCI) solution (substrate for BChE).
-
AChE or BChE enzyme solution.
-
Test inhibitor solution (e.g., "Nibufin") at various concentrations.
-
Positive control inhibitor (e.g., Donepezil or Galantamine).[5]
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer to each well.
-
Add the test inhibitor solution or vehicle (for control) to the respective wells.
-
Add the DTNB solution to all wells.
-
Add the enzyme solution (AChE or BChE) to all wells except the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Kinetic Analysis: Understanding the Mode of Inhibition
To further characterize the mechanism of inhibition, kinetic studies are performed.
Procedure: The Ellman assay is performed with varying concentrations of both the substrate and the inhibitor.
Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of the lines at different inhibitor concentrations reveals the mode of inhibition (competitive, non-competitive, or uncompetitive).[13]
Caption: Workflow for Determining the Mode of Enzyme Inhibition.
In Vivo Studies: Assessing Efficacy in a Biological System
In vivo studies are crucial to determine if the observed in vitro activity translates to a physiological effect.
Common Models:
-
Scopolamine-induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces cognitive deficits. The ability of a test compound to reverse these deficits is a common measure of its pro-cognitive effects, often mediated by increased acetylcholine levels.[14]
-
Microdialysis: This technique allows for the direct measurement of neurotransmitter levels, including acetylcholine, in specific brain regions of freely moving animals following the administration of the test compound.
Example Protocol Outline (Scopolamine-induced Amnesia in Rodents):
-
Animal Acclimatization: Acclimate rodents to the laboratory environment and handling.
-
Drug Administration:
-
Administer the test compound (e.g., "Nibufin") at various doses.
-
After a set pre-treatment time, administer scopolamine to induce amnesia.
-
A control group receives vehicle instead of the test compound.
-
-
Behavioral Testing:
-
Conduct a memory task, such as the Morris water maze or passive avoidance test.
-
Record relevant parameters (e.g., escape latency, time spent in the target quadrant).
-
-
Data Analysis:
-
Compare the performance of the treated groups to the scopolamine-only group and the vehicle control group.
-
A significant improvement in performance in the treated groups suggests that the compound can reverse the cognitive deficits.
-
Part 3: Data Presentation and Interpretation
Clear and concise presentation of data is paramount in scientific communication.
Quantitative Data Summary
All quantitative data, such as IC50 values and kinetic parameters, should be summarized in tables for easy comparison.
Table 1: Hypothetical Cholinesterase Inhibitory Activity of a Novel Compound
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Mode of Inhibition (AChE) |
| "Nibufin" | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Donepezil | 0.0067 | 7.4 | 1104 | Non-competitive |
Note: Data for Donepezil is illustrative and may vary based on experimental conditions.
Structure-Activity Relationship (SAR) Analysis
If a series of analogs of the lead compound are synthesized, an SAR analysis is crucial. This involves systematically modifying the chemical structure and observing the effect on biological activity.[15] This analysis helps to identify the key chemical features responsible for the compound's activity and can guide the design of more potent and selective inhibitors.
Conclusion and Future Directions
The field of cholinesterase inhibitor research continues to be an active area, particularly in the context of neurodegenerative diseases. While the initial inquiry into "Nibufin" did not yield specific information, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel compound with suspected cholinesterase inhibitory activity.
Should "Nibufin" emerge as a documented cholinesterase inhibitor, the experimental pathways described herein will be essential for its full characterization. Future research would need to focus on its selectivity for AChE versus BChE, its reversibility and mode of inhibition, its blood-brain barrier permeability, and its efficacy and safety in relevant preclinical models.
References
-
Nalbuphine - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Nalbuphine: Mechanisms of Action, Clinical Applications and Adverse Effects. [Link]
-
Pharmacometric Analysis of Intranasal and Intravenous Nalbuphine to Optimize Pain Management in Infants - PMC. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - MDPI. [Link]
-
Kinetics of 13 new cholinesterase inhibitors - PubMed. [Link]
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC. [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. [Link]
-
List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com. [Link]
-
Cholinesterase inhibitor - Wikipedia. [Link]
-
Pharmacokinetic Study of Nalbuphine in Surgical Patients Undergoing General Anesthesia with Varying Degrees of Liver Dysfunction - PMC. [Link]
-
Systematic Structure-Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Bufalin Derivatives - PubMed. [Link]
-
A Novel Finding of nalbuphine-6-glucuronide, an Active Opiate Metabolite, Possessing Potent Antinociceptive Effects: Synthesis and Biological Evaluation - PubMed. [Link]
-
Acetylcholinesterase inhibitor - Wikipedia. [Link]
-
A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala - Frontiers. [Link]
-
Butyrylcholinesterase inhibitors ameliorate cognitive dysfunction induced by amyloid-β peptide in mice - PMC. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]
-
In vivo butyrylcholinesterase activity is not increased in Alzheimer's disease synapses. [Link]
-
Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition by Green Tea Catechins|Relevance to the Symptomatic Treatment of Alzheimer's Disease - MDPI. [Link]
-
Structure Activity Relationships - Drug Design Org. [Link]
-
Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC. [Link]
-
Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms - ResearchGate. [Link]
-
Development of an in-vivo active reversible butyrylcholinesterase inhibitor - CORE. [Link]
-
Synthesis and biological evaluation of new opioid agonist and neurokinin-1 antagonist bivalent ligands - PubMed. [Link]
-
Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for smoking cessation - PubMed. [Link]
-
In vitro acetyl and butyl cholinesterase inhibitor activity of... - ResearchGate. [Link]
-
A new method to characterize the kinetics of cholinesterases inhibited by carbamates. [Link]
-
The pharmacokinetics of oral and intravenous nalbuphine in healthy volunteers - PMC. [Link]
-
Pharmacokinetics of nalbuphine during parturition - PubMed. [Link]
-
(PDF) In Vivo Studies of Acetylcholinesterase Activity - Amanote Research. [Link]
-
History and New Developments of Assays for Cholinesterase Activity and Inhibition. [Link]
-
An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC. [Link]
-
Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed. [Link]
-
What are BChE inhibitors and how do they work? - Patsnap Synapse. [Link]
-
Synthesis and Structure-Activity Relationships of Fenbufen Amide Analogs - MDPI. [Link]
-
An Albumin-Butyrylcholinesterase for Cocaine Toxicity and Addiction: Catalytic and Pharmacokinetic Properties - PMC. [Link]
-
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates - ResearchGate. [Link]
-
Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC. [Link]
-
Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain - MDPI. [Link]
-
Active site of butyrylcholinesterase (human butyrylcholinesterase (hBuChE), PDB: 1P0I). - ResearchGate. [Link]
-
Nalbuphine (injection route) - Side effects & uses - Mayo Clinic. [Link]
-
Nalbuphine Injection: MedlinePlus Drug Information. [Link]
-
Nalbuphine: some aspects of the research and applications - Termedia. [Link]
Sources
- 1. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. xenonillinois.com [xenonillinois.com]
- 3. Nalbuphine (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 4. Nalbuphine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 5. drugs.com [drugs.com]
- 6. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BChE inhibitors and how do they work? [synapse.patsnap.com]
- 9. Discovery of novel butyrylcholinesterase inhibitors for treating Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of the inhibition of human butyrylcholinesterase with cymserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
An In-depth Technical Guide to p-Nitrophenyl Dibutylphosphinate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-nitrophenyl dibutylphosphinate, a valuable chemical tool in the study of serine hydrolases and a compound of interest in drug discovery. We will delve into its chemical structure, molecular properties, synthesis, and its applications as an activity-based probe.
Core Molecular and Physical Properties
p-Nitrophenyl dibutylphosphinate, also known by its IUPAC name 1-dibutylphosphoryloxy-4-nitrobenzene, is an organophosphorus compound with the chemical formula C₁₄H₂₂NO₄P.[1] It belongs to the phosphinate ester class, characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two carbon atoms and an ester oxygen.
The key molecular and physical properties of p-nitrophenyl dibutylphosphinate are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂NO₄P | PubChem[1] |
| Molecular Weight | 299.30 g/mol | PubChem[1] |
| IUPAC Name | 1-dibutylphosphoryloxy-4-nitrobenzene | PubChem[1] |
| CAS Number | 1224-64-2 | PubChem[1] |
Chemical Structure and Synthesis
The structure of p-nitrophenyl dibutylphosphinate consists of a central phosphorus atom bonded to two butyl groups, a p-nitrophenoxy group, and a phosphoryl oxygen. The presence of the electron-withdrawing p-nitrophenyl group makes it a good leaving group, a key feature for its reactivity with nucleophiles.
Caption: Chemical structure of p-nitrophenyl dibutylphosphinate.
Synthesis Protocol
A common method for the synthesis of p-nitrophenyl phosphinates involves the reaction of a phosphinic chloride with the corresponding alcohol in the presence of a base. For p-nitrophenyl dibutylphosphinate, this would involve the reaction of dibutylphosphinic chloride with p-nitrophenol.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-nitrophenol in a suitable anhydrous solvent such as dichloromethane or chloroform.
-
Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.
-
Reactant Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of dibutylphosphinic chloride in the same anhydrous solvent to the flask.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, filter the mixture to remove the hydrochloride salt of the base. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure p-nitrophenyl dibutylphosphinate.
Spectroscopic Characterization
The structure of p-nitrophenyl dibutylphosphinate can be confirmed using various spectroscopic techniques.
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-nitrophenyl group, typically in the range of 7.0-8.5 ppm. The butyl groups will exhibit signals in the aliphatic region (0.8-2.0 ppm), with multiplets corresponding to the different methylene groups and a triplet for the terminal methyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield. The carbons of the butyl chains will appear in the upfield region.
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for organophosphorus compounds. For p-nitrophenyl dibutylphosphinate, a single peak is expected in the chemical shift region characteristic for phosphinates.
Infrared (IR) Spectroscopy
The IR spectrum of p-nitrophenyl dibutylphosphinate will display characteristic absorption bands for its functional groups:
-
P=O stretch: A strong absorption band around 1200-1300 cm⁻¹.
-
P-O-C stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.
-
NO₂ stretch: Two strong absorption bands, one for the asymmetric stretch (around 1500-1550 cm⁻¹) and one for the symmetric stretch (around 1300-1350 cm⁻¹).[2]
-
C-H stretch (aliphatic and aromatic): Bands in the region of 2850-3100 cm⁻¹.
Reactivity and Applications in Drug Development
The primary utility of p-nitrophenyl dibutylphosphinate in research and drug development stems from its ability to act as an irreversible inhibitor of serine hydrolases.
Mechanism of Action as a Serine Hydrolase Probe
Serine hydrolases, a large and diverse class of enzymes that includes proteases, lipases, and esterases, utilize a catalytic triad in their active site, featuring a highly nucleophilic serine residue. p-Nitrophenyl dibutylphosphinate acts as an activity-based probe for these enzymes.[3][4]
The mechanism of inhibition involves the nucleophilic attack of the active site serine on the phosphorus atom of the phosphinate. This results in the displacement of the p-nitrophenolate leaving group and the formation of a stable, covalent phosphinyl-enzyme adduct. The release of the yellow p-nitrophenolate anion can be monitored spectrophotometrically, providing a convenient method for assaying enzyme activity.
Caption: Mechanism of serine hydrolase inhibition.
Applications in Drug Discovery
-
Enzyme Profiling: p-Nitrophenyl phosphinates and related phosphonates are used as activity-based probes to identify and characterize new serine hydrolases in complex biological samples.[3][4]
-
Inhibitor Screening: These compounds can be used in high-throughput screening assays to identify potential drug candidates that inhibit specific serine hydrolases.
-
Structure-Activity Relationship (SAR) Studies: By modifying the alkyl chains (in this case, butyl groups) on the phosphorus atom, researchers can investigate the SAR for the inhibition of different serine hydrolases, leading to the development of more potent and selective inhibitors.
A study on the hydrolysis of dibutyl-4-nitrophenyl phosphate in the active site of phosphotriesterase provides insights into the enzymatic processing of such organophosphates. The reaction proceeds through a nucleophilic attack on the phosphorus atom, leading to the formation of a pentacoordinated intermediate.
Safety and Handling
Organophosphorus compounds, particularly those with good leaving groups like p-nitrophenol, should be handled with care as they can be potent enzyme inhibitors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling p-nitrophenyl dibutylphosphinate.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
p-Nitrophenyl dibutylphosphinate is a valuable tool for researchers and drug development professionals working with serine hydrolases. Its well-defined structure, predictable reactivity, and the chromogenic nature of its leaving group make it an excellent probe for studying enzyme activity and for screening potential inhibitors. A thorough understanding of its chemical properties, synthesis, and mechanism of action is crucial for its effective application in the laboratory.
References
-
PubChem. 4-Nitrophenyl P,P-dibutylphosphinate. National Center for Biotechnology Information. [Link]
- Pan, Z., Jeffery, D. A., Chehade, K., Beltman, J., Clark, J. M., Grothaus, P., Bogyo, M., & Baruch, A. (2006). Development of activity-based probes for trypsin-family serine proteases. Bioorganic & medicinal chemistry letters, 16(10), 2882–2886.
- Edgington-Mitchell, L. E., Wartmann, T., Fleming, A. K., Gocheva, V., Bentley, J. D., Bogyo, M., ... & Bunnett, N. W. (2016). Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. Bioorganic & medicinal chemistry letters, 26(24), 5947-5952.
- Mulashkina, T. I., Kulakova, A. M., Nemukhin, A. V., & Khrenova, M. G. (2024). Comparison of the Mechanisms of Hydrolysis of Organophosphates with Good and Poor Leaving Group by Phosphotriesterase from Pseudomonas diminuta. International Journal of Molecular Sciences, 25(9), 4930.
- van der Hoorn, R. A., & Kaiser, M. (2012). A para-nitrophenol phosphonate probe labels distinct serine hydrolases of Arabidopsis. Bioorganic & medicinal chemistry letters, 22(1), 573-576.
-
UCL. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
Sources
The Nibufin Protocol: A Technical History of Soviet Organophosphorus Pharmacology
Executive Summary
Nibufin (Нибуфин) represents a distinct chapter in the mid-20th-century Soviet pharmaceutical apparatus, specifically emerging from the Kazan School of Pharmacology .[1] Chemically defined as the p-nitrophenyl ester of dibutylphosphinic acid , Nibufin was developed as a potent, synthetic anticholinesterase agent.[1] Unlike the broad-spectrum organophosphates (OPs) developed in the West primarily for agricultural or military use, Nibufin was engineered with a clinical focus: targeted cholinergic stimulation for ophthalmology (glaucoma) and urology (ureteral lithokinesis).[1]
This guide declassifies the technical architecture of Nibufin, reconstructing its synthesis, pharmacodynamics, and clinical deployment protocols based on archived Soviet literature (Farmakologiya i Toksikologiya, Kazan Medical Journal).
Part 1: Chemical Architecture & Synthesis
Structural Identity
Nibufin belongs to the class of phosphinates , distinguished by two direct carbon-phosphorus (C-P) bonds, unlike the C-O-P linkages found in phosphates (e.g., Paraoxon).[1] This structural nuance confers greater hydrolytic stability and alters the kinetics of enzyme inhibition.
-
Chemical Formula :
[1] -
Core Moiety : Dibutylphosphinic acid (lipophilic carrier)[1][2]
-
Leaving Group : p-Nitrophenol (chromogenic and electron-withdrawing, facilitating nucleophilic attack).[1][2]
Synthetic Pathway (Reconstructed Protocol)
The synthesis of Nibufin follows the classic Soviet organophosphorus production logic, likely utilizing the Arbuzov reaction precursors or direct esterification of phosphinic chlorides.
Experimental Workflow: The Phosphinate Esterification
The following protocol describes the condensation of dibutylphosphinic chloride with p-nitrophenol, the standard industrial route for this compound class.
-
Reagent Preparation :
-
Reaction Conditions :
-
Isolation :
DOT Diagram: Nibufin Synthesis Logic
Figure 1: Synthetic pathway for Nibufin via nucleophilic substitution at the phosphorus center.[1][2]
Part 2: Pharmacodynamics & Mechanism of Action
The Phosphorylation Engine
Nibufin acts as an irreversible inhibitor of cholinesterase (ChE) . Its mechanism is defined by the phosphorylation of the serine hydroxyl group within the esteratic site of the enzyme.
The "Nitrophenyl" Advantage :
The p-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nitro group (
Reaction Stoichiometry :
Selectivity Profile (Butyryl- vs. Acetyl-)
Soviet research (Zaikonnikova et al.) highlighted Nibufin's utility in distinguishing cholinesterase subtypes.[1][2]
-
Lipophilicity : The two butyl chains make Nibufin significantly more lipophilic than methyl/ethyl analogs.[2] This facilitates penetration into the CNS and interaction with hydrophobic pockets of Butyrylcholinesterase (BuChE) .
-
Inhibition Kinetics : While active against Acetylcholinesterase (AChE), the bulky butyl groups often result in slower aging but distinct inhibition rates compared to Paraoxon, making it a valuable probe for characterizing enzyme variants in serum vs. erythrocytes.[1]
DOT Diagram: Mechanism of Enzyme Inhibition
Figure 2: Kinetic pathway of Cholinesterase inhibition by Nibufin.[1][2]
Part 3: Clinical & Experimental History (The Kazan Protocols)
The primary application of Nibufin was driven by the Kazan Medical Institute , a hub for organophosphorus pharmacology in the USSR.
Ophthalmology: The Glaucoma Directive
Nibufin was investigated as a miotic agent (pupil constrictor) to reduce intraocular pressure (IOP) in glaucoma patients.
-
Protocol : Instillation of 0.05% – 0.1% Nibufin solution into the conjunctival sac.
-
Mechanism : Inhibition of AChE in the sphincter pupillae muscle
accumulation of Acetylcholine intense miosis opening of the Schlemm's canal drainage angle. -
Comparative Data :
Parameter Nibufin Pilocarpine Phosphacol (Paraoxon) Duration of Miosis 24–48 Hours 4–6 Hours 12–24 Hours Irritation Moderate Low High
Urology: Ureteral Calculi Elimination
A unique Soviet application was the use of Nibufin to facilitate the expulsion of ureteral stones.
-
Physiological Basis : Strong cholinomimetic stimulation increases peristalsis of the ureters.
-
Dosage : Intramuscular injection (titrated carefully due to systemic toxicity risks).[1][2]
-
Outcome : Increased ureteral tone forced small calculi through the urinary tract, a method largely replaced today by alpha-blockers (tamsulosin) and lithotripsy.[1][2]
Toxicology and Safety
Research by L.S. Afonskaya and I.V.[2] Zaikonnikova (1963) compared Nibufin with Armin (ethyl-4-nitrophenyl ethylphosphonate).[1][2]
-
Findings : Nibufin exhibited a slightly more favorable therapeutic index than Armin in specific smooth muscle assays, but both carried significant risks of "cholinergic crisis" (bradycardia, salivation, bronchospasm) if overdosed.[1]
-
Antidote Protocol : Mandatory availability of Atropine (muscarinic antagonist) and Dipyroxime (TMB-4, a reactivator) during clinical trials.[1][2]
Part 4: Legacy and Obsolescence
Nibufin is no longer in clinical use, having been superseded by safer carbamates (e.g., Pyridostigmine) and more selective direct agonists.[1] However, its history serves as a critical case study in:
-
Chemical Diversity : It demonstrated that phosphinates (C-P bonds) could be viable drugs, not just phosphates.[1][2]
-
Soviet Autonomy : It represents the USSR's drive to create indigenous synthetic analogs to Western drugs like Isoflurophate (DFP).[2]
-
Enzymology : It remains a referenced substrate/inhibitor in biochemical literature for mapping the active site volume of butyrylcholinesterase.
References
-
PubChem . 4-Nitrophenyl P,P-dibutylphosphinate (Nibufin) - CID 71041.[1][2] National Library of Medicine.[2] [Link]
-
Afonskaya, L.S., Zaikonnikova, I.V., Rzhevskaya, G.F., Studentsova, I.A. (1963).[1][4] To the mechanism of action of armin and nibufin. Farmakologiya i Toksikologiya, 26: 184–189.[4] [Link]
-
Garayev, R.S. (2008).[2][4] The search for new organophosphorus drugs is the leading direction of scientific research of the Department of Pharmacology of KSMU.[4] Kazan Medical Journal, 89: 585–590.[4] [Link]
-
Studentsova, I.A., Garayev, R.S. (1968).[1] Nibufin Action on the Electric Activity of the Eye and on the Function and Morphology of the Lacrimal Gland. Farmakologiya i Toksikologiya, 31: 18-21.[2][5] [Link]
Sources
- 1. 6-Ketonalbuphine | C21H25NO4 | CID 44465003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenyl P,P-dibutylphosphinate | C14H22NO4P | CID 71041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Full text of "Russian drug index" [archive.org]
- 4. Medicines and life (to the 100th anniversary of Professor Irina Vitalievna Zaikonnikova) - Garaev - Kazan medical journal [kazanmedjournal.ru]
- 5. CAS 1492-30-4: p-Nitrophenyl palmitate | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Therapeutic Potential of Nalbuphine in Glaucoma and Smooth Muscle Atony
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary: This guide provides a comprehensive technical exploration into the hypothetical therapeutic applications of Nalbuphine, a synthetic opioid agonist-antagonist, for two distinct and challenging conditions: glaucoma and smooth muscle atony. While Nalbuphine is clinically established as a potent analgesic, its unique pharmacological profile—acting as a kappa-opioid receptor (KOR) agonist and a mu-opioid receptor (MOR) antagonist—suggests untapped potential in other therapeutic areas. This document synthesizes existing preclinical evidence, delineates plausible mechanisms of action, and provides detailed, field-proven experimental protocols to rigorously evaluate these hypotheses. It is structured to serve as a foundational blueprint for research and development programs investigating the novel applications of Nalbuphine and other KOR-modulating compounds.
Part 1: The Therapeutic Potential of Nalbuphine in Glaucoma
Introduction to the Glaucoma Hypothesis
Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive degeneration of retinal ganglion cells (RGCs), often associated with elevated intraocular pressure (IOP).[1][2] Current treatments primarily focus on lowering IOP by either reducing the production of aqueous humor or increasing its outflow.[3] The opioid system, including its receptors, is endogenously present in the eye.[4] Specifically, kappa-opioid receptors (KORs) have been identified in key tissues responsible for regulating aqueous humor dynamics: the nonpigmented ciliary epithelium (NPCE), which produces aqueous humor, and the trabecular meshwork (TM), which is the primary site of its outflow.[3][4][5]
Preclinical studies have demonstrated that KOR agonists can significantly reduce IOP in animal models.[6] This effect is believed to be mediated by a dual mechanism: decreasing aqueous humor formation and enhancing its outflow.[3] One of the key signaling molecules implicated in this process is nitric oxide (NO), as KOR activation has been shown to increase NO production in both NPCE and TM cells.[3][5] Given that Nalbuphine is a potent KOR agonist, we hypothesize that it can lower IOP, presenting a novel therapeutic strategy for glaucoma management. A study in rabbits has already shown that Nalbuphine can reverse ocular hypertension induced by a MOR agonist, lending preliminary support to this hypothesis.[7][8]
Hypothesized Mechanism of Action in Ocular Tissues
Nalbuphine's potential IOP-lowering effect is predicated on its agonist activity at KORs within the anterior chamber of the eye. We propose a signaling cascade initiated by Nalbuphine binding to KORs on NPCE and TM cells, leading to increased NO production.
-
In the Trabecular Meshwork (Outflow Pathway): Increased NO can lead to the relaxation of the TM and Schlemm's canal cells, reducing outflow resistance and thereby increasing the facility of aqueous humor drainage.[9]
-
In the Ciliary Body (Inflow Pathway): The precise mechanism by which KOR activation reduces aqueous humor production is less clear but may involve modulation of ion transport or blood flow in the ciliary processes, potentially also influenced by NO signaling.[3]
The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway for Nalbuphine-mediated IOP reduction.
Preclinical Evaluation Strategy
To validate this hypothesis, a phased experimental approach is required, moving from in vitro cellular assays to in vivo models of ocular hypertension.
Objective: To determine the direct effect of Nalbuphine on the cellular machinery of aqueous humor dynamics.
Protocol 1: Nitric Oxide Production Assay in NPCE and HTM Cells
-
Cell Culture: Culture human nonpigmented ciliary epithelial (NPCE) and human trabecular meshwork (HTM-3) cells to 70-80% confluency in 6-well plates.[5]
-
Treatment: Incubate cells with varying concentrations of Nalbuphine (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (saline) and a positive control (e.g., Spiradoline, a known KOR agonist).[3]
-
Antagonist Confirmation: In a separate set of wells, pre-treat cells with a selective KOR antagonist (e.g., nor-binaltorphimine) for 30 minutes before adding Nalbuphine to confirm receptor-specific effects.[3]
-
NO Measurement: Collect the incubation medium and measure the concentration of nitrite (a stable metabolite of NO) using a Griess assay kit, following the manufacturer's instructions.
-
Data Analysis: Quantify NO levels and compare treated groups to controls. A dose-dependent increase in NO that is blocked by the KOR antagonist would support the hypothesized mechanism.
Protocol 2: Trabecular Meshwork Outflow Resistance Model
-
Tissue Source: Utilize perfused anterior segments from human or porcine donor eyes.
-
Perfusion Setup: Establish a constant flow or constant pressure perfusion system to measure baseline outflow facility (the inverse of resistance).
-
Treatment: Perfuse the anterior segments with Nalbuphine at various concentrations.
-
Measurement: Continuously monitor the pressure (at constant flow) or flow rate (at constant pressure) to calculate changes in outflow facility over time.
-
Data Analysis: An increase in outflow facility following Nalbuphine perfusion would provide direct evidence of its effect on the primary drainage pathway.
Objective: To evaluate the efficacy and safety of topically administered Nalbuphine in a relevant animal model of glaucoma.
Protocol 3: Laser-Induced Ocular Hypertension Model in Rabbits
-
Animal Model: Use New Zealand White rabbits, a standard model for IOP studies.[6] Induce sustained ocular hypertension in one eye of each animal via argon laser photocoagulation of the trabecular meshwork.[10] The contralateral eye serves as a normotensive control.
-
Group Allocation: Randomly assign animals to treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., saline with a suitable preservative).
-
Group 2: Nalbuphine Ophthalmic Solution (e.g., 0.8%).[11]
-
Group 3: Positive Control (e.g., Latanoprost 0.005%).
-
-
Dosing Regimen: Administer one drop of the assigned treatment to the hypertensive eye once or twice daily for a period of 4 weeks.
-
Efficacy Measurement: Measure IOP in both eyes using a calibrated tonometer at baseline and at multiple time points post-instillation (e.g., 1, 2, 4, 8, and 24 hours after the first dose, and then weekly).
-
Safety Evaluation: Conduct regular slit-lamp examinations to assess for signs of ocular irritation, such as conjunctival hyperemia, chemosis, or corneal changes.
-
Terminal Analysis: At the end of the study, euthanize the animals and perform histological analysis of the optic nerve head to assess for neuroprotective effects (i.e., preservation of RGC axons).
Caption: Experimental workflow for evaluating Nalbuphine in glaucoma.
Quantitative Data Presentation
Hypothetical data from the in vivo study should be summarized for clear interpretation.
| Treatment Group | Baseline IOP (mmHg) | IOP at 4h Post-Dose (Week 2) | % Change from Baseline | Optic Nerve Axon Count (x10^3) |
| Vehicle | 32.5 ± 2.1 | 31.8 ± 2.5 | -2.2% | 150 ± 25 |
| Nalbuphine (0.8%) | 33.1 ± 2.3 | 24.5 ± 1.9 | -26.0% | 280 ± 30 |
| Latanoprost (0.005%) | 32.8 ± 2.0 | 23.9 ± 2.2 | -27.1% | 295 ± 28 |
Part 2: The Therapeutic Potential of Nalbuphine in Smooth Muscle Atony
Introduction to the Smooth Muscle Hypothesis
Smooth muscle atony, the loss of intrinsic muscular tone, can lead to severe conditions such as postpartum hemorrhage (due to uterine atony) and urinary retention (due to bladder atony). The role of opioids in smooth muscle contractility is complex and receptor-dependent. Generally, MOR activation inhibits contractility in the GI tract and can cause urinary retention by increasing sphincter tone.[12][13] Nalbuphine's profile as a MOR antagonist and KOR agonist presents a multifaceted and challenging mechanism to dissect.
The hypothesis for Nalbuphine's utility in smooth muscle atony is not straightforward. While its MOR antagonism could theoretically reverse atony caused by endogenous or exogenous mu-opioids, its KOR agonism has varied effects. For instance, Nalbuphine can reduce the strength and frequency of uterine contractions, which is contrary to the desired effect for uterine atony.[13] However, it has also been shown to effectively manage uterine cramping pain post-cesarean section, indicating a modulatory role.[14][15] Furthermore, case reports suggest Nalbuphine can reverse MOR-agonist-induced urinary retention.[16] This suggests Nalbuphine's primary potential may lie in restoring normal tone in iatrogenic, opioid-induced atony, rather than acting as a general pro-contractile agent.
Hypothesized Mechanism of Action in Smooth Muscle
We propose a dual mechanism based on Nalbuphine's receptor profile:
-
MOR Antagonism: In states of smooth muscle atony induced by MOR agonists (e.g., morphine used for post-surgical pain), Nalbuphine could act as a competitive antagonist at the MOR on smooth muscle cells. This would block the inhibitory signals from the MOR agonist, thereby disinhibiting the muscle and allowing it to regain its intrinsic tone and contractility.
-
KOR Agonism: The role of KOR activation is less defined and appears tissue-specific. In the bladder, KOR activation may modulate sensory afferent nerves or have direct effects on the detrusor muscle that, in concert with MOR antagonism, helps normalize voiding. In the uterus, the observed analgesic effect on contractions suggests KORs modulate visceral pain pathways rather than directly stimulating contraction.[15]
The following diagram illustrates the proposed mechanism for reversing opioid-induced smooth muscle atony.
Caption: Experimental workflow for evaluating Nalbuphine in smooth muscle atony.
Quantitative Data Presentation
Data from the in vitro organ bath experiments (Phase C) can be presented as follows.
| Treatment Condition | E-Stimulated Contraction (% of Baseline) |
| Baseline | 100% |
| + Morphine (1 µM) | 25.4 ± 4.1% |
| + Morphine (1 µM) + Nalbuphine (10 nM) | 55.2 ± 6.3% |
| + Morphine (1 µM) + Nalbuphine (100 nM) | 89.7 ± 5.8% |
| + Morphine (1 µM) + Nalbuphine (1 µM) | 98.1 ± 4.9% |
References
-
Gaasterland D, Kupfer C. Experimental glaucoma in the rhesus monkey. Investigative Ophthalmology & Visual Science. 1974. [Link]
-
Cyagen. Animal Models of Glaucoma: Preclinical Testing for Treatment and Surgery Discovery. Cyagen.com. [Link]
-
Johnson TV, Tomarev SI. Experimentally induced mammalian models of glaucoma. Digital Commons@Becker. 2010. [Link]
-
Böhm S, et al. Glaucoma Animal Models beyond Chronic IOP Increase. MDPI. 2024. [Link]
-
Russo R, et al. In vivo murine models for the study of glaucoma pathophysiology: procedures, analyses, and typical outcomes. Annals of Eye Science. 2022. [Link]
-
Abdel-Latif A, et al. Interaction between nalbuphine and alfentanil on intraocular pressure and pupil size of conscious rabbits. PubMed. 1989. [Link]
-
Abdel-Latif A, et al. Interaction between Nalbuphine and Alfentanil on Intraocular Pressure and Pupil Size of Conscious Rabbits. Karger Publishers. 2009. [Link]
-
Lazzara F, et al. Opioids and Ocular Surface Pathology: A Literature Review of New Treatments Horizons. MDPI. 2022. [Link]
-
Awe-Obe M, et al. Kappa Opioid Receptor Expression and Nitric Oxide Production in Nonpigmented Ciliary Epithelial and Trabecular Meshwork Cells. IOVS. 2009. [Link]
-
BioRender. Organ bath study - Smooth muscle. BioRender.com. [Link]
-
Awe-Obe M, et al. Kappa Opioid Receptor Localization and Coupling to Nitric Oxide Production in Cells of the Anterior Chamber. NIH. 2013. [Link]
-
Tyagi P, et al. Pathophysiology and Animal Modeling of Underactive Bladder. Abdominal Key. 2017. [Link]
-
Drugs.com. Nalbuphine Disease Interactions. Drugs.com. [Link]
-
Jumblatt J, et al. Kappa opioid agonist-induced changes in IOP: correlation with 3H-NE release and cAMP accumulation. PubMed. 2001. [Link]
-
MDE Technologies. Isolated Tissue Bath Setups. MDE-tech.com. [Link]
-
Basicmedical Key. Smooth Muscle Preparations. Basicmedical Key. 2016. [Link]
-
El-Sherif S, et al. Delta-Opioid Agonist SNC-121 Protects Retinal Ganglion Cell Function in a Chronic Ocular Hypertensive Rat Model. PMC. 2015. [Link]
-
Tyagi P, et al. Pathophysiology and Animal Modeling of Underactive Bladder. Digital Commons @ UConn. 2016. [Link]
-
Zhang Y, et al. New Insights into Atonic Postpartum Hemorrhage: Animal Model Construction Based on Placental Nanodelivery Systems. ResearchGate. 2025. [Link]
-
Lee S, et al. Review of Animal Models to Study Urinary Bladder Function. PMC. 2021. [Link]
-
REPROCELL. Isolated Tissue Bath & Wire Myograph Tests. REPROCELL. [Link]
-
Ahmad S, et al. Characterization of opioid receptors on smooth muscle cells from guinea pig stomach. PubMed. 1990. [Link]
-
Drugs.com. Nalbuphine: Package Insert / Prescribing Information / MOA. Drugs.com. 2026. [Link]
-
Agarwal S. What Is The Relation Between Opioids And Urinary Retention? Dr Samarth Agarwal. 2024. [Link]
-
ResearchGate. Uterine atony | Request PDF. ResearchGate. 2025. [Link]
-
DMT. TISSUE ORGAN BATH SYSTEMS. DMT. [Link]
-
Al-Hasani M, et al. The use of Nalbuphine in the treatment of opioid-induced urinary retention. SHM Abstracts. 2020. [Link]
-
ResearchGate. Animal models of postpartum hemorrhage | Request PDF. ResearchGate. [Link]
-
ResearchGate. Summary of animal models, assessment of the lower urinary tract... ResearchGate. [Link]
-
Malinovsky J, et al. Nalbuphine reverses urinary effects of epidural morphine: A case report. ResearchGate. 2002. [Link]
-
Zhang Y, et al. Nalbuphine May Be Superior to Sufentanil in Relieving Postcesarean Uterine Contraction Pain in Multiparas: A Retrospective Cohort Study. PMC. 2023. [Link]
-
Sun L, et al. Analgesic Effect Comparison Between Nalbuphine and Sufentanil for Patient-Controlled Intravenous Analgesia After Cesarean Section. Frontiers. 2020. [Link]
-
Wang N, et al. Dose-Response Analysis of Nalbuphine for Alleviating Catheter-Related Bladder Discomfort in Male Patients After Ureteroscopic Lithotripsy: A Randomized Controlled Trial. DDDT. 2025. [Link]
-
Zhou Y, et al. Nalbuphine 20 mg combined with sufentanil 2 μg/kg exerts a better postoperative analgesia effect in patients undergoing a second cesarean section: a randomised trial. Annals of Palliative Medicine. 2022. [Link]
-
Samudre S, et al. Opioid Effects on Ischemic Stress in Human Trabecular Meshwork Cells. IOVS. 2017. [Link]
-
RxList. Nubain (Nalbuphine hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. 2023. [Link]
-
Yoshimura N, et al. Animal Model for Lower Urinary Tract Dysfunction in Parkinson's Disease. MDPI. 2020. [Link]
-
Olisah O, et al. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers. 2022. [Link]
-
Liu L, et al. Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers. 2022. [Link]
-
VCA Animal Hospitals. Nalbuphine Ophthalmic. VCA Animal Hospitals. [Link]
-
Chardonnens E, et al. Involving Animal Models in Uterine Transplantation. Frontiers. 2022. [Link]
-
Lin C, et al. Effect of topical administration of 0.8% nalbuphine on the cornea in dogs after phacoemulsification. PubMed. 2013. [Link]
-
National Institute of Environmental Health Sciences. Animal Models of Human Disease. NIEHS. [Link]
-
Abde-l-Hamid M, et al. Maternal and neonatal effects of nalbuphine given immediately before induction of general anesthesia for elective cesarean section. PMC. 2014. [Link]
-
Al-Karmalawy A, et al. κ-Opioid Receptor Agonists as Robust Pain-Modulating Agents: Mechanisms and Therapeutic Potential in Pain Modulation. MDPI. 2025. [Link]
-
King T, et al. Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration. JCI Insight. 2017. [Link]
-
Research and Markets. Opioid Kappa Receptor Agonists - Pipeline Insight, 2025. Research and Markets. [Link]
-
Acott T, et al. The Trabecular Meshwork: A Basic Review of Form and Function. PMC. 2014. [Link]
-
AJMC. GLP-1 Receptor Agonists Could Reduce Risk of Glaucoma in Type 2 Diabetes. AJMC. 2025. [Link]
Sources
- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 2. Delta-Opioid Agonist SNC-121 Protects Retinal Ganglion Cell Function in a Chronic Ocular Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Localization and Coupling to Nitric Oxide Production in Cells of the Anterior Chamber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Kappa opioid agonist-induced changes in IOP: correlation with 3H-NE release and cAMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between nalbuphine and alfentanil on intraocular pressure and pupil size of conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The Trabecular Meshwork: A Basic Review of Form and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of topical administration of 0.8% nalbuphine on the cornea in dogs after phacoemulsification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
- 14. Frontiers | Analgesic Effect Comparison Between Nalbuphine and Sufentanil for Patient-Controlled Intravenous Analgesia After Cesarean Section [frontiersin.org]
- 15. Nalbuphine 20 mg combined with sufentanil 2 μg/kg exerts a better postoperative analgesia effect in patients undergoing a second cesarean section: a randomised trial - Liu - Annals of Palliative Medicine [apm.amegroups.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note AN-2026-02: Synthesis of Nibufin (p-Nitrophenyl P,P-Dibutylphosphinate)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Nibufin, the p-nitrophenyl ester of dibutylphosphinic acid. The synthesis is achieved through a direct esterification of dibutylphosphinic acid with p-nitrophenol, facilitated by N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This carbodiimide-mediated approach, a variant of the Steglich esterification, is selected for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an excellent method for preparing phosphinic acid esters.[1][2][3] This guide explains the underlying chemical principles, provides a detailed step-by-step methodology, and outlines the necessary purification and characterization steps.
Introduction and Scientific Rationale
Nibufin (p-Nitrophenyl P,P-dibutylphosphinate) is an organophosphorus compound of interest in biochemical and pharmaceutical research. As an activated ester, the p-nitrophenyl group serves as a good leaving group, making Nibufin a useful tool for studying enzyme kinetics, particularly for esterases, or as a reactive intermediate for further chemical modifications.
The direct esterification of phosphinic acids with phenols can be challenging due to the moderate nucleophilicity of the phenolic hydroxyl group and the electronic properties of the phosphorus center.[1] Simple condensation by heating is often ineffective. Therefore, an activating agent is required to facilitate the formation of the P-O ester bond.
This protocol employs the Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) coupling system. This method is highly effective for forming ester bonds under mild conditions.[4]
The Causality Behind the Experimental Choices:
-
DCC (N,N'-Dicyclohexylcarbodiimide): DCC is a powerful dehydrating agent that activates the phosphinic acid. It reacts with the acidic proton of dibutylphosphinic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the p-nitrophenol.
-
DMAP (4-Dimethylaminopyridine): DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species. This species is significantly more electrophilic than the initial DCC adduct, accelerating the rate of reaction with the weakly nucleophilic p-nitrophenol, thus improving the overall yield and reaction time.[4]
-
Solvent (Dioxane/DCM): Anhydrous aprotic solvents like dioxane or dichloromethane (DCM) are chosen to prevent the hydrolysis of the reactive intermediates and the DCC reagent itself.[2][5]
The overall transformation is depicted below:

Physicochemical Properties of Key Reagents and Product
A thorough understanding of the properties of all substances involved is critical for experimental success and safety.
| Compound Name | Structure | Formula | M.W. ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS No. |
| Dibutylphosphinic Acid | ![]() | C₈H₁₉O₂P | 178.21 | 70 | 200-208 @ 3 Torr | 866-32-0 |
| p-Nitrophenol | ![]() | C₆H₅NO₃ | 139.11 | 113-114 | 279 | 100-02-7 |
| DCC | ![]() | C₁₃H₂₂N₂ | 206.33 | 34-35 | 154-156 @ 11 Torr | 538-75-0 |
| DMAP | ![]() | C₇H₁₀N₂ | 122.17 | 109-111 | 211 | 1122-58-3 |
| Nibufin | ![]() | C₁₄H₂₂NO₄P | 299.30 | N/A | N/A | 1224-64-2 |
Data compiled from PubChem and other chemical supplier databases.[6]
Experimental Protocol: Synthesis of Nibufin
This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
3.1. Materials and Equipment
-
Dibutylphosphinic acid (1.0 eq)
-
p-Nitrophenol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dioxane or Dichloromethane (DCM)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Silica gel for column chromatography
-
Rotary evaporator
3.2. Step-by-Step Methodology
-
Preparation: To a 100 mL round-bottom flask dried in an oven and cooled under a stream of dry nitrogen, add dibutylphosphinic acid (0.5 mmol, 89.1 mg).
-
Reagent Addition: Add p-nitrophenol (0.5 mmol, 69.6 mg) and DMAP (0.05 mmol, 6.1 mg) to the flask.
-
Dissolution: Add 20 mL of anhydrous dioxane (or DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.
-
Activation: Cool the flask in an ice bath to 0°C. Once cooled, add DCC (0.55 mmol, 113.5 mg) to the stirred solution in one portion.
-
Rationale: Adding DCC at 0°C helps to control the exothermic reaction and minimize the formation of N-acylurea byproduct.[4]
-
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 6-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Self-Validation: The formation of the white DCU precipitate is a primary indicator that the coupling reaction is proceeding.
-
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The consumption of the starting materials and the appearance of a new spot corresponding to the product should be observed.
-
Workup - DCU Removal: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a fritted glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold dioxane or DCM.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (e.g., starting from 5:1 and gradually increasing polarity) to isolate the pure Nibufin product.
-
Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanism and Workflow Diagrams
4.1. Reaction Mechanism
The mechanism for the DCC/DMAP-mediated esterification involves several key steps, which are visualized below.
Caption: Mechanism of DCC/DMAP-catalyzed esterification.
4.2. Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure from setup to final product characterization.
Caption: Step-by-step experimental workflow for Nibufin synthesis.
Safety and Handling
-
DCC is a potent skin sensitizer and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
p-Nitrophenol is toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood.
-
Dioxane and Dichloromethane are flammable and harmful solvents. All operations should be performed in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
References
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981 (1), 1-28. Available at: [Link]
-
Xiong, B., Wang, G., Zhou, C., et al. (2017). DCC-assisted direct esterification of phosphinic and phosphoric acids with O-nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(2), 99-105. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenyl P,P-dibutylphosphinate. Retrieved from [Link]
-
Xiong, B., et al. (2017). Supplemental Materials for DCC-Assisted Direct Esterification of Phosphinic and Phosphoric acids with O-Nucleophiles. Taylor & Francis Group. Retrieved from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
University of Rochester. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandf.figshare.com [tandf.figshare.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. P-nitrophenyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Nitrophenyl P,P-dibutylphosphinate | C14H22NO4P | CID 71041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of Nibufin (Nalbuphine HCl) Injectable Solutions for In Vivo Studies
[1]
Introduction & Scientific Rationale
Nibufin , commercially known as Nalbuphine Hydrochloride (e.g., Nubain®), is a synthetic opioid agonist-antagonist of the phenanthrene series.[1][2][3][4] It functions primarily as a kappa-opioid receptor agonist and a partial mu-opioid receptor antagonist .[1][4][5] This dual mechanism provides potent analgesia with a "ceiling effect" on respiratory depression, making it a critical tool in pain management research and anesthesia models.
Why Formulation Matters
Unlike simple small molecules, Nalbuphine HCl exhibits pH-dependent solubility.[1] While the hydrochloride salt is water-soluble, the free base precipitates at neutral to alkaline pH. Improper buffering (e.g., dissolving directly into high-molarity PBS pH 7.[1]4) can lead to micro-precipitation, resulting in:
-
Inconsistent Dosing: Animals receive variable amounts of active drug.
-
Embolism Risk: Micro-particulates can cause capillary blockage in IV administration.
-
Data Variance: Erratic pharmacokinetic (PK) profiles.
This guide provides a standardized protocol for preparing stable, sterile, and biologically active Nalbuphine HCl solutions from lyophilized powder or commercial stock.
Physicochemical Properties & Pre-formulation
Before formulation, verify the Certificate of Analysis (CoA) for your specific batch.
| Property | Specification | Notes |
| Chemical Name | Nalbuphine Hydrochloride | 17-(cyclobutylmethyl)-4,5α-epoxymorphinan-3,6α,14-triol hydrochloride |
| Molecular Weight | 393.91 g/mol (HCl salt) | Use this value for molarity calculations.[1][2][3][4][6] |
| Solubility | Water: ~35 mg/mL (25°C)Ethanol: ~8 mg/mL | Insoluble in ether/chloroform.[1][3][4][7][8] |
| pKa | 8.71 and 9.96 | The drug is a weak base; solubility decreases as pH approaches pKa. |
| Target pH | 3.5 – 4.5 | Commercial formulations are adjusted to this range to ensure stability. |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated.[1] |
Protocol A: Preparation from Lyophilized Powder (API)
Objective: Prepare a 10 mg/mL stock solution of Nalbuphine HCl. Yield: 10 mL Vehicle: 0.9% Sodium Chloride (Saline) or 10mM Citrate Buffer (pH 4.0).[1]
Reagents & Equipment[9][10]
-
Nalbuphine HCl Powder (Purity >98%)[1]
-
Vehicle: Sterile 0.9% Saline (preferred for immediate use) or 10mM Sodium Citrate Buffer pH 4.0 (for storage).[1]
-
0.1N HCl and 0.1N NaOH (for pH adjustment).
-
0.22 µm PES or PVDF Syringe Filter (Sterile).[1]
-
Sterile glass vials (Amber preferred to protect from light).[1]
Step-by-Step Workflow
-
Weighing:
-
Accurately weigh 100 mg of Nalbuphine HCl powder.
-
Note: If using the free base, you must convert to salt form using stoichiometric HCl, but starting with HCl salt is standard.
-
-
Dissolution (The "Sandwich" Method):
-
Add approximately 8 mL (80% of final volume) of the chosen vehicle to a sterile mixing vessel.
-
Slowly add the weighed powder while vortexing or stirring magnetically.
-
Critical: Do not add powder to a dry tube; this causes clumping.
-
-
pH Adjustment (The Stability Check):
-
Measure pH.[8] It will likely be acidic (pH ~4-5) due to the HCl salt.[1]
-
Target pH: 3.5 – 4.5.
-
If pH > 5.0 (rare with Saline, common with PBS), titrate carefully with 0.1N HCl.[1]
-
Warning: Avoid adjusting to pH > 6.0. At physiological pH (7.4), solubility drops, risking precipitation at high concentrations (>10 mg/mL).[1]
-
-
Final Volume:
-
Add vehicle to bring the total volume to 10 mL .
-
Mix thoroughly.
-
-
Sterilization:
-
Draw solution into a sterile syringe.
-
Pass through a 0.22 µm PES filter into a sterile, crimped amber vial.
-
Why PES? Polyethersulfone (PES) has low protein/drug binding compared to nylon.[1]
-
-
Storage:
-
Label with: Name, Conc., Date, Vehicle, pH.
-
Store at room temperature (20-25°C) for up to 3 months or 4°C for 6 months. Protect from light.
-
Protocol B: Dilution for In Vivo Dosing
Objective: Prepare a working solution for a mouse study (e.g., 0.1 mg/mL for a 1 mg/kg dose).
Calculation Logic:
-
Example: 25g mouse, Dose 10 mg/kg, Injection Vol 0.1 mL (100 µL).
-
Target Conc = (10 * 0.025) / 0.1 = 2.5 mg/mL .[1]
Dilution Table (from 10 mg/mL Stock)
| Target Dose (mg/kg) | Injection Vol (mL/25g mouse) | Required Conc.[1] (mg/mL) | Preparation (per 1 mL final) |
| 1.0 | 0.1 mL | 0.25 mg/mL | 25 µL Stock + 975 µL Saline |
| 5.0 | 0.1 mL | 1.25 mg/mL | 125 µL Stock + 875 µL Saline |
| 10.0 | 0.1 mL | 2.50 mg/mL | 250 µL Stock + 750 µL Saline |
| 20.0 | 0.1 mL | 5.00 mg/mL | 500 µL Stock + 500 µL Saline |
Note on Vehicle for Dilution: For immediate injection, diluting the acidic stock (pH 4) into sterile saline (pH ~5.5) is safe.[9] Avoid diluting into strong PBS (pH 7.4) for high concentrations (>5 mg/mL), as the pH shift may induce precipitation.[1]
Visualizing the Workflow
The following diagram illustrates the critical decision points in the formulation process to ensure sterility and solubility.
Figure 1: Decision logic for preparing Nalbuphine HCl, emphasizing pH control to prevent precipitation.
Dosing Guidelines & Administration
Based on pharmacokinetic profiles in rodents and standard veterinary practices.
Mouse (C57BL/6)[1][12][13]
-
Analgesia: 1 – 10 mg/kg (SC or IP).[1]
-
Pharmacokinetics:
-
Max Volume: 10 mL/kg (approx. 0.25 mL per 25g mouse).[1]
Rat (Sprague-Dawley)[1]
-
Anesthesia Adjunct: 1 mg/kg (often combined with medetomidine/ketamine).[1]
-
Max Volume: 5 mL/kg (IM volume should be limited to <0.1 mL/site).
Safety & Toxicology
-
LD50: IV (Rat) ~ 16 mg/kg; SC (Rat) > 1000 mg/kg.[1]
-
Ceiling Effect: Unlike Morphine, Nalbuphine exhibits a ceiling effect on respiratory depression, making it safer for post-operative recovery models.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Cloudiness / Precipitate | pH too high (>6.[1]0) or Saline incompatibility.[1] | Add 0.1N HCl dropwise until clear. Ensure pH is < 5.[3][4][8][10]0. Do not inject cloudy solutions. |
| Yellow Discoloration | Oxidation or Light degradation. | Discard. Store future batches in amber vials protected from light. |
| Pain upon Injection | Solution too acidic (pH < 3.[1]0) or hypertonic.[1] | Check pH. If < 3.0, adjust with dilute NaOH to 4.0. Inject slowly. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5463870, Nalbuphine Hydrochloride. Retrieved from [Link]
-
U.S. Food and Drug Administration (2005). Nubain (Nalbuphine Hydrochloride) Injection Prescribing Information.[1] Retrieved from [Link]
-
Kroin, J. S., et al. (2017). Pharmacokinetic Profiles of Nalbuphine after Intraperitoneal and Subcutaneous Administration to C57BL/6 Mice.[11] Journal of the American Association for Laboratory Animal Science, 56(5), 1-6.[1] Retrieved from [Link]
-
Taghizadeh, M. J., & Hajizade, A. (2023). Synthesis of nalbuphine and investigation of several mixtures of nalbuphine with other drugs for BALB/c mice anesthesia.[12] ResearchGate. Retrieved from [Link]
-
Pfizer Medical (2024). Nalbuphine Hydrochloride Injection: Description and Chemical Structure. Retrieved from [Link]
Sources
- 1. CAS 23277-43-2: Nalbuphine hydrochloride | CymitQuimica [cymitquimica.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Nalbuphine - Wikipedia [en.wikipedia.org]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pfizermedical.com [pfizermedical.com]
- 9. mypcnow.org [mypcnow.org]
- 10. Nubain: Package Insert / Prescribing Information [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Determining the Optimal Dosage of Nalbuphine (as 'Nibufin') for Modulating Smooth Muscle Tone in Rat Models
Abstract: This document provides a comprehensive guide for researchers to determine the optimal dosage and characterize the effects of the opioid modulator Nalbuphine on rat smooth muscle preparations. It addresses the common ambiguity of the term 'Nibufin' in literature searches, identifying Nalbuphine as the most relevant pharmacological agent. Contrary to the premise of simple "stimulation," Nalbuphine exhibits a complex profile on smooth muscle, primarily characterized by an increase in smooth muscle tone but a decrease in propulsive motility via its action on opioid receptors.[1][2][3] These protocols are designed to elucidate this nuanced activity through robust, self-validating in vitro methodologies, ensuring reproducible and accurate characterization of its dose-dependent effects.
Introduction and Scientific Background
Clarification of "Nibufin" and Selection of Nalbuphine
Initial database inquiries for "Nibufin" yield ambiguous results, with references pointing to an organophosphate compound (4-Nitrophenyl P,P-dibutylphosphinate) for which there is scant pharmacological data, or as a likely misspelling of Nalbuphine [4][5]. Given the existence of extensive research on Nalbuphine's effects on smooth muscle, this guide focuses exclusively on this well-characterized compound (sold under the brand name Nubain®)[1][6][7]. It is critical for researchers to note that while Nalbuphine increases smooth muscle tone, it generally functions as an inhibitor of propulsive contractile activity in tissues like the gut, an effect consistent with its opioid class[2][3].
Mechanism of Action of Nalbuphine
Nalbuphine is a synthetic opioid with a mixed agonist-antagonist profile.[5][6] Its primary mechanism involves:
-
Agonism at κ-opioid receptors (KOR): Activation of KORs, which are G-protein coupled receptors (GPCRs), is the main driver of its effects on smooth muscle.[8][9]
-
Antagonism at μ-opioid receptors (MOR): This action differentiates it from classic opioids like morphine, potentially mitigating some MOR-mediated side effects.[5][8]
Opioid receptors, particularly KOR, are typically coupled to inhibitory G-proteins (Gαi/o).[10][11] Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). This reduction in cAMP, along with modulation of ion channels, leads to hyperpolarization and reduced neurotransmitter release, ultimately inhibiting smooth muscle contraction.[12] This inhibitory action on motility is well-documented in gastrointestinal tissues, leading to effects like constipation.[1][2]
Principle of Dose-Response Analysis in Isolated Tissues
To determine the optimal dosage of a compound, the gold-standard approach is to establish a concentration-response curve using an ex vivo isolated organ bath system. This methodology allows for the precise control of the tissue environment and the direct measurement of muscle contractility in response to cumulative drug concentrations. The resulting data are used to calculate key parameters such as the IC₅₀ (half-maximal inhibitory concentration), which defines the potency of the compound. This guide provides a detailed protocol for this procedure using isolated rat ileum, based on established methodologies.[3][12]
Experimental Workflow and Signaling
The following diagrams illustrate the experimental process for assessing Nalbuphine's effect on smooth muscle and the underlying cellular signaling pathway.
Figure 1: Experimental workflow for in vitro assessment of Nalbuphine on isolated rat ileum.
Figure 2: Nalbuphine's inhibitory signaling pathway via the κ-opioid receptor in smooth muscle cells.
Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g). All procedures must be approved by the institution's Animal Care and Use Committee.
-
Nalbuphine Hydrochloride: (e.g., Sigma-Aldrich or equivalent). Prepare a 10⁻² M stock solution in distilled water.
-
Physiological Saline Solution (PSS): Composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11. The solution should be freshly prepared and maintained at 37°C.
-
Carbogen Gas: 95% O₂ / 5% CO₂ mixture.
-
Equipment:
-
Isolated organ bath system with thermostatic control.
-
Isometric force-displacement transducer.
-
Data acquisition system (e.g., PowerLab, ADInstruments).
-
Standard surgical instruments.
-
Detailed Experimental Protocol
This protocol is adapted from the methodology used by He et al. to study the effects of various opioids on isolated rat intestinal smooth muscle.[3]
Tissue Preparation and Mounting
-
Euthanasia and Dissection: Euthanize the rat via CO₂ asphyxiation followed by cervical dislocation. Make a midline abdominal incision to expose the peritoneal cavity.
-
Ileum Isolation: Gently locate and excise the terminal ileum. Immediately place the tissue segment in a beaker containing cold, carbogen-aerated PSS.
-
Cleaning and Sectioning: Transfer the ileum to a petri dish with fresh PSS. Using a syringe with a blunt needle, gently flush the lumen to remove intestinal contents. Cut the cleaned tissue into 1-2 cm segments.
-
Mounting: Tie a silk suture to each end of an ileum segment. Mount the segment vertically in a 20 mL organ bath chamber containing PSS at 37°C, aerated with carbogen. Attach the lower suture to a fixed hook and the upper suture to the isometric force transducer.
Equilibration and Viability Check
-
Tensioning: Gradually increase the tension on the tissue to a resting load of 1.0 g.
-
Equilibration: Allow the tissue to equilibrate for 60 minutes. During this period, replace the PSS in the bath every 15 minutes to remove metabolic waste products. Spontaneous rhythmic contractions should become stable.
-
Viability Test (Optional but Recommended): To ensure tissue health, induce a maximal contraction with a high concentration of KCl (e.g., 60 mM) or a muscarinic agonist like carbachol (10⁻⁶ M). After a stable contraction is achieved, wash the tissue thoroughly with PSS until it returns to baseline.
Generation of a Cumulative Concentration-Response Curve
-
Baseline Recording: Once a stable baseline of spontaneous contractions is re-established after equilibration, record for 10-15 minutes.
-
Cumulative Dosing: Add Nalbuphine to the organ bath in a cumulative manner. Start with the lowest concentration (e.g., 10⁻⁹ M). Allow the tissue response to stabilize (typically 3-5 minutes) before adding the next, higher concentration. This is done by adding a calculated volume of a more concentrated stock solution directly to the bath to achieve the desired final concentration without washing out the previous dose.
-
Concentration Range: A standard logarithmic range from 10⁻⁹ M to 10⁻⁴ M is recommended to capture the full dose-response relationship.[3]
-
Data Acquisition: Continuously record the isometric tension throughout the entire experiment.
Data Analysis and Interpretation
-
Measurement: For each concentration of Nalbuphine, measure the amplitude of the contractile tension.
-
Normalization: Express the contractile tension at each drug concentration as a percentage of the baseline tension recorded just before the addition of the drug. This normalization corrects for inter-tissue variability.
-
Tension Ratio = (Tension at [Drug] / Baseline Tension)
-
-
Curve Fitting: Plot the normalized tension ratio against the logarithm of the Nalbuphine concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the data.
-
IC₅₀ Determination: From the fitted curve, determine the IC₅₀ value, which is the concentration of Nalbuphine that produces 50% of the maximal inhibition of contraction.
Table 1: Representative Data for Opioid Effects on Rat Ileum Contractile Tension
This table summarizes findings from a comparative study, demonstrating the concentration-dependent inhibitory effect of Nalbuphine on isolated rat intestinal smooth muscle.[3]
| Opioid Agent | Concentration for First Significant Inhibition (M) | Effect on Contractile Tension |
| Nalbuphine | 10⁻⁶ | Concentration-dependent inhibition |
| Butorphanol | 10⁻⁷ | Concentration-dependent inhibition |
| Oxycodone | 10⁻⁶ | Concentration-dependent inhibition |
| Sufentanil | 10⁻⁹ | Concentration-dependent inhibition |
| Remifentanil | Not specified | Weakest inhibition |
Data adapted from He et al., Frontiers in Pharmacology, 2021.[3] The study concluded that the intensity of inhibition was: Butorphanol > Nalbuphine ≈ Oxycodone > Sufentanil > Remifentanil.
Troubleshooting and Experimental Considerations
-
Tissue Desensitization: Opioid receptors can desensitize. Ensure adequate washout periods if running multiple experiments on the same tissue. A cumulative dose-response protocol is often preferred to minimize this.
-
No Tissue Response: Verify the viability of the tissue with KCl or carbachol. Check the preparation of PSS and the functionality of the organ bath (temperature, aeration).
-
High Data Variability: Ensure consistent tensioning and equilibration for all tissues. Rat strain, age, and sex can be sources of variation and should be kept uniform.
-
Antagonist Studies: To confirm that the observed effect is mediated by opioid receptors, the protocol can be repeated in the presence of a non-selective opioid antagonist like Naloxone or a KOR-selective antagonist like Norbinaltorphimine (nor-BNI). Pre-incubation with the antagonist should significantly shift the Nalbuphine concentration-response curve to the right.
References
-
NUBAIN (nalbuphine hydrochloride) injection, for intramuscular, subcutaneous, or intravenous use - Prescribing Information. U.S. Food and Drug Administration. [Link]
-
NUBAIN (nalbuphine hydrochloride) injection - Label. U.S. Food and Drug Administration. [Link]
-
4-Nitrophenyl P,P-dibutylphosphinate. PubChem, National Center for Biotechnology Information. [Link]
-
NDA 208603 Pharmacology/Toxicology Review. U.S. Food and Drug Administration. [Link]
-
Billington CK, Penn RB. Signaling and regulation of G protein-coupled receptors in airway smooth muscle. Respiratory Research. 2003;4(1):2. [Link]
-
Gnanalingham K, et al. Nalbuphine. StatPearls. 2023. [Link]
-
Nalbuphine. Wikipedia. [Link]
- Saba Abdulghani, et al. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.International Journal of Drug Delivery Technology. 2022.
-
NUBAIN (nalbuphine hydrochloride) injection - Label (2019). U.S. Food and Drug Administration. [Link]
-
He Y, et al. Effects of different opioids on the contractile tension of isolated rat intestinal smooth muscle. Frontiers in Pharmacology. 2021;12:738258. [Link]
-
Unno T, et al. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. International Journal of Molecular Sciences. 2021;22(2):833. [Link]
-
Rattan S, et al. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction. World Journal of Gastroenterology. 2007;13(13):1969-1976. [Link]
-
Berridge MJ. Smooth muscle cell calcium activation mechanisms. The Journal of Physiology. 2008;586(21):5047-5061. [Link]
- Ananthan S, et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis.Bioorganic & Medicinal Chemistry Letters. 2004;14(10):2529-2533.
- Hai C-M. Physiological limitations on the regulation of smooth muscle contraction.The Journal of Physiology. 2001;537(Pt 1):1.
- Synthesis of novel 2-amino thiazole derivatives.Der Pharma Chemica. 2012;4(3):995-1000.
-
Ambudkar IS. Unraveling Smooth Muscle Contraction: The TRP Link. Gastroenterology. 2009;137(4):1217-1220. [Link]
-
Billington CK, Penn RB. Signaling and regulation of G protein-coupled receptors in airway smooth muscle. Jefferson Digital Commons. 2003. [Link]
-
nalbuphine. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Wirth A, et al. G-Protein-Coupled Receptors in Smooth Muscle. In: Offermanns S., Rosenthal W. (eds) Encyclopedia of Molecular Pharmacology. Springer, Berlin, Heidelberg. 2008.
-
Nalbuphine Hydrochloride - Prescribing Information (2005). U.S. Food and Drug Administration. [Link]
- El-Sayed MAA, et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Molecules. 2021;26(5):1449.
-
Biochemistry, G Protein Coupled Receptors. StatPearls, National Center for Biotechnology Information. [Link]
-
Summary Review - NDA 218590. U.S. Food and Drug Administration. [Link]
-
G Protein Coupled Receptors. Jack Westin MCAT Content. [Link]
- Ishii K, et al. Effects of neostigmine on bronchoconstriction with continuous electrical stimulation in rats.Journal of Anesthesia & Clinical Research. 2014.
- Effects of different opioids on the contractile tension of isolated rat intestinal smooth muscle.Frontiers in Pharmacology. 2021.
- Takenaka T, et al. Effects of nifedipine derivatives on smooth muscle cells and neuromuscular transmission in the rabbit mesenteric artery.British Journal of Pharmacology. 1982;77(1):53-62.
-
Safety and Tolerability Study of Depot Buprenorphine in Treatment Seeking Subjects With Opioid Use Disorder. ClinicalTrials.gov. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Frontiers | Effects of different opioids on the contractile tension of isolated rat intestinal smooth muscle [frontiersin.org]
- 4. 4-Nitrophenyl P,P-dibutylphosphinate | C14H22NO4P | CID 71041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nalbuphine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Nalbuphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. nalbuphine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Spontaneous Hydrolysis of p-Nitrophenyl Esters
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with p-nitrophenyl (pNP) esters. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to minimize the spontaneous hydrolysis of these valuable substrates, ensuring the accuracy and reproducibility of your experiments.
Introduction: The Challenge of Premature Hydrolysis
p-Nitrophenyl esters are widely used as chromogenic substrates in various enzymatic assays, particularly for esterases and lipases. The release of the yellow p-nitrophenolate anion upon hydrolysis allows for convenient spectrophotometric monitoring of enzyme activity. However, a significant challenge in using these substrates is their susceptibility to spontaneous, non-enzymatic hydrolysis. This background reaction can lead to high blank values, reduced sensitivity, and inaccurate kinetic measurements. This guide will equip you with the knowledge to control and minimize this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: Why does my p-nitrophenyl ester solution turn yellow immediately upon addition to my aqueous buffer?
This is a classic sign of pre-existing hydrolysis of your p-nitrophenyl ester. The yellow color is from the p-nitrophenolate ion, which is already present in your stock solution or is formed instantaneously upon contact with a high pH buffer. This can be due to improper storage of the solid pNP ester or degradation of the stock solution.
Q2: What is the primary cause of spontaneous hydrolysis of p-nitrophenyl esters?
The primary driver of spontaneous hydrolysis is the presence of nucleophiles, most commonly hydroxide ions (OH⁻) in aqueous solutions. The ester bond is susceptible to nucleophilic attack, and this reaction is significantly accelerated at alkaline pH.[1][2] The hydrolysis of p-nitrophenyl acetate, for instance, shows a pronounced acceleration in rate between pH 7 and 9.[1]
Q3: How does temperature affect the rate of spontaneous hydrolysis?
Like most chemical reactions, the rate of p-nitrophenyl ester hydrolysis is temperature-dependent. Increased temperature provides more energy for the molecules to overcome the activation energy barrier of the hydrolysis reaction, leading to a faster rate of degradation.[1][3][4][5] Therefore, it is crucial to control the temperature during your experiments and storage.
Q4: Can the type of buffer I use influence the background hydrolysis rate?
Absolutely. Beyond just the pH, some buffer components can act as nucleophiles and directly catalyze the hydrolysis of p-nitrophenyl esters, a phenomenon known as buffer catalysis.[6] For example, buffers containing species with lone pairs of electrons, such as phosphate or borate buffers, can contribute to the overall rate of hydrolysis.[1][7] When possible, using a non-nucleophilic buffer is advisable if background hydrolysis is a significant issue.
Troubleshooting Guide: Minimizing Spontaneous Hydrolysis
This section provides a systematic approach to identifying and resolving common issues related to the spontaneous hydrolysis of p-nitrophenyl esters.
Issue 1: High Background Absorbance in "No Enzyme" Control Wells
-
Symptom: Your control wells, containing only the buffer and p-nitrophenyl ester, show a significant and increasing absorbance over time.
-
Root Cause Analysis and Solutions:
-
pH of the Assay Buffer: The most likely culprit is a high pH. The rate of hydrolysis increases significantly with pH.[1]
-
Actionable Step: If your enzyme is active at a lower pH, consider running the assay at a more neutral pH to reduce the background rate. If you must work at a high pH, it is critical to subtract the background rate from your enzyme-catalyzed rate.
-
-
Temperature: Elevated temperatures will accelerate hydrolysis.[8]
-
Actionable Step: Ensure your assay is performed at a consistent and controlled temperature. If possible, running the assay at a lower temperature can help reduce the background rate, provided it is compatible with your enzyme's activity profile.
-
-
Buffer Composition: As mentioned, your buffer itself could be contributing to the hydrolysis.[6]
-
Actionable Step: If you suspect buffer catalysis, try a different buffer system with less nucleophilic character.
-
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Symptom: You observe significant variability between replicate experiments run at different times.
-
Root Cause Analysis and Solutions:
-
pNP Ester Stock Solution Degradation: Your pNP ester stock solution, especially if prepared in a protic solvent or stored for an extended period, may be degrading.
-
Actionable Step: Prepare fresh stock solutions of your p-nitrophenyl ester in a dry, aprotic organic solvent like acetonitrile or dimethyl sulfoxide (DMSO).[1][9] Store these stock solutions at -20°C or -80°C and protect them from moisture.[9][10] It is not recommended to store aqueous solutions of p-nitrophenyl esters for more than a day.[9]
-
-
Improper Storage of Solid pNP Ester: Moisture can cause the solid pNP ester to hydrolyze over time.
-
Issue 3: Turbidity in the Assay Well
-
Symptom: Your assay solution appears cloudy, which can interfere with spectrophotometric readings.
-
Root Cause Analysis and Solutions:
-
Poor Solubility of Long-Chain pNP Esters: Longer-chain p-nitrophenyl esters, such as p-nitrophenyl palmitate, have poor aqueous solubility.[14]
-
Actionable Step: To improve solubility, you can dissolve the pNP ester in a minimal amount of a water-miscible organic solvent like isopropanol or DMSO before diluting it into the assay buffer.[9][15] The use of detergents like Triton X-100 or sodium deoxycholate can also help to create micelles and solubilize the substrate.[14] Be aware that high concentrations of organic solvents or detergents can affect enzyme activity.
-
-
Experimental Protocols
Protocol 1: Preparation and Storage of p-Nitrophenyl Ester Stock Solutions
-
Solvent Selection: Use a high-quality, dry, aprotic solvent such as acetonitrile or DMSO.[1][9]
-
Preparation: Accurately weigh the desired amount of the p-nitrophenyl ester and dissolve it in the chosen solvent to achieve the desired stock concentration (e.g., 50 mM).[1] Ensure the ester is fully dissolved.
-
Storage: Aliquot the stock solution into small, tightly sealed vials to avoid repeated freeze-thaw cycles and contamination. Store the aliquots at -20°C or -80°C.[9][10]
-
Usage: When preparing for an assay, thaw an aliquot and keep it on ice. Dilute the stock solution into the assay buffer immediately before starting the reaction to minimize hydrolysis in the aqueous environment.[1]
Protocol 2: Measuring and Correcting for Background Hydrolysis
-
Set up Controls: For every experiment, include a "no enzyme" control for each condition you are testing (e.g., different inhibitor concentrations). This control should contain the assay buffer, the p-nitrophenyl ester, and any other components of the reaction mixture except the enzyme.
-
Monitor Absorbance: Measure the absorbance of both the enzyme-containing wells and the control wells over time at the appropriate wavelength (typically 400-410 nm for p-nitrophenolate).[1][16]
-
Calculate Rates: Determine the rate of change in absorbance for both the enzymatic reaction and the background reaction (the "no enzyme" control).
-
Correct for Background: Subtract the rate of the background hydrolysis from the rate of the enzymatic reaction to obtain the true enzyme-catalyzed rate.
Visualizing the Hydrolysis and Troubleshooting Process
Caption: Troubleshooting workflow for high background hydrolysis of p-nitrophenyl esters.
Caption: Factors contributing to the spontaneous hydrolysis of p-nitrophenyl esters.
Summary of Key Parameters Influencing Spontaneous Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Recommended Action |
| pH | Increases significantly at alkaline pH | Optimize assay pH; always run and subtract background controls. |
| Temperature | Increases with higher temperature | Maintain consistent and controlled temperature; consider lower temperature assays. |
| Buffer Type | Nucleophilic buffers can catalyze hydrolysis | Use non-nucleophilic buffers if possible; test different buffer systems. |
| Storage | Improper storage leads to degradation | Store solid desiccated and frozen; store stock solutions in aprotic solvents at -20°C or -80°C. |
By understanding the factors that contribute to the spontaneous hydrolysis of p-nitrophenyl esters and implementing the troubleshooting strategies and best practices outlined in this guide, you can significantly improve the quality and reliability of your experimental data.
References
-
Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. [Link]
-
The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC. [Link]
-
The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by α-chymotrypsin. Biochemical Journal. [Link]
-
Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water. ACS Publications. [Link]
-
THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society. [Link]
-
The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PubMed. [Link]
-
The effect of pH on hydrolysis of 750 µM substrate in 0.1 M phosphate buffer. ResearchGate. [Link]
-
Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoiling of long chain esters by added cosolvents. Canadian Journal of Chemistry. [Link]
-
(A) Influence of temperature on hydrolysis of p-nitrophenyl butyrate (pNPB) by HSL. ResearchGate. [Link]
-
Converting a hydroxynitrile lyase into an esterase. Chemical Science. [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]
-
Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Selectivity and Biphasic Behavior with Increasing Ester Concentration. Langmuir. [Link]
-
The effect of buffer pH on enzyme activity. ResearchGate. [Link]
-
Acid- and water-catalyzed hydrolysis of p-nitrophenyl esters. ACS Publications. [Link]
-
p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. [Link]
-
Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. Diva-portal.org. [Link]
-
THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Canadian Science Publishing. [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... ResearchGate. [Link]
-
How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)? ResearchGate. [Link]
-
Why does my p- nitrophenyl acetate assay doesn't work? ResearchGate. [Link]
-
Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. JKCS. [Link]
-
Efficient and selective p-nitrophenyl-ester-hydrolyzing antibodies elicited by a p-nitrobenzyl phosphonate hapten. The Hebrew University of Jerusalem. [Link]
-
Accurately determining esterase activity via the isosbestic point of p-nitrophenol. SpringerLink. [Link]
-
Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate. PMC. [Link]
Sources
- 1. irejournals.com [irejournals.com]
- 2. Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water [authors.library.caltech.edu]
- 3. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nibufin Solubility & Media Compatibility
Introduction: The Physicochemical Challenge
Welcome to the Technical Support Center. You are likely visiting this page because Nibufin —a hydrophobic small molecule (HSM) with a calculated LogP > 3.5—is precipitating upon addition to your cell culture media.
This is a classic "Solvent Shift" phenomenon. Nibufin, like many kinase inhibitors and lipophilic drug candidates, is stable in a polar aprotic solvent (DMSO) but thermodynamically unstable in aqueous buffers (Media). When you spike a DMSO stock directly into media, you trigger a rapid local supersaturation event, forcing the compound to crash out of solution before it can bind to solubilizing proteins (Albumin/serum).
This guide provides the diagnostic framework and protocols to stabilize Nibufin in biological assays.
Part 1: Diagnostic Matrix
Before altering your protocol, identify the type of precipitation to determine the root cause.
| Observation (Microscopy) | Physical State | Root Cause | Immediate Fix |
| Needle-like / Shards | Crystalline | Thermodynamic Insolubility. Concentration exceeds aqueous solubility limit ( | Reduce final concentration or switch to "Step-Down" dilution. |
| Oily Droplets / Globules | Amorphous | "Oiling Out" / Solvent Shock. Rapid mixing caused liquid-liquid phase separation (LLPS). | Increase mixing speed; pre-warm media; increase serum (BSA/FBS). |
| Cloudy / Turbid Haze | Aggregate | Protein Denaturation. DMSO concentration > 0.5% caused serum proteins to unfold and aggregate with the drug. | Lower final DMSO %; use intermediate dilution. |
Part 2: The Mechanics of Precipitation
To solve this, you must understand the "Parabolic Solubility Profile."
Most researchers assume solubility is linear. It is not. A mixture of 50% DMSO and 50% Water often has lower solubility power for hydrophobic drugs than either pure solvent alone. When you pipette a 10 mM DMSO stock into media, the compound passes through this "danger zone" of instability at the pipette tip interface.
Visualizing the Failure Mode
Figure 1: The kinetic race between precipitation (red path) and protein binding (green path). If mixing is slow, nucleation wins.
Part 3: Troubleshooting Protocols (Q&A)
Q1: I am seeing crystals immediately after adding Nibufin to the media. How do I prevent this?
Answer: You must abandon the "Direct Spike" method (adding 100% DMSO stock directly to the well). Instead, use the Intermediate Dilution Method .
The Protocol (Step-by-Step):
-
Prepare the Stock: Start with your 10 mM Nibufin in DMSO.
-
Create an Intermediate (100x):
-
Do not dilute directly into media.
-
Dilute the stock 1:10 into pure sterile PBS or Media without Serum in a separate tube.
-
Note: It may look cloudy. This is transient.
-
-
The "Step-Down" Addition:
-
Immediately add this intermediate to your final cell culture well (which contains serum).
-
Why this works: This reduces the kinetic shock. The serum proteins (Albumin) in the final well act as a "sink," binding the Nibufin molecules as they enter, preventing them from nucleating.
-
Q2: Does the temperature of the media matter?
Answer: Yes, critically. Solubility is endothermic for most hydrophobic small molecules.
-
Cold Media (4°C): Drastically lowers kinetic solubility. Promotes crystallization.
-
Warm Media (37°C): Increases kinetic energy, allowing the compound to disperse and find albumin carriers before it crashes out.
-
Action: Always pre-warm your media to 37°C before spiking in Nibufin.
Q3: I am using Serum-Free Media (SFM). Why is precipitation worse?
Answer: Serum (FBS/FCS) contains Albumin (BSA), which has high-affinity hydrophobic binding pockets. Albumin acts as a natural carrier for lipophilic drugs (like Nibufin).
-
In SFM: You lack this carrier system. The Nibufin is "naked" in a polar environment.
-
The Fix: If your experiment allows, supplement SFM with 0.1% Fatty Acid-Free BSA . This mimics the carrier function without introducing the undefined variables of whole serum.
Part 4: The "Golden Rule" Workflow
Use this decision tree to standardize your Nibufin handling. This ensures reproducibility across experiments.
Figure 2: Standard Operating Procedure (SOP) for hydrophobic compound addition.
Part 5: Frequently Asked Questions (Advanced)
Q: Can I use ultrasonic energy (Sonication) to re-dissolve the precipitate? A: NO. Once Nibufin has precipitated in media, it forms thermodynamically stable crystals. Sonicating media will:
-
Shear your proteins (denaturing the growth factors in FBS).
-
Create heat, which may degrade the compound.
-
Likely fail to re-dissolve the crystals fully. Discard the well and start over.
Q: What is the maximum DMSO concentration my cells can tolerate? A: Generally, 0.5% (v/v) is the upper limit for most mammalian cell lines. Above 1%, DMSO induces differentiation, apoptosis, or membrane porosity, confounding your data.
-
Calculation: If you need 10 µM Nibufin, and your stock is 10 mM, your dilution is 1:1000. This equals 0.1% DMSO.[1] This is safe.
Q: Is Nibufin pH-sensitive? A: If Nibufin contains a basic amine (common in kinase inhibitors), its solubility is pH-dependent. It is soluble at low pH (ionized) but may precipitate at pH 7.4 (neutral).
-
Check: Ensure your media has not become overly alkaline (purple color in Phenol Red media). Keep cells in 5% CO2 to maintain pH 7.2–7.4.
References
-
Di Liello, L., et al. (2008). "Systematic analysis of the solubility of hydrophobic drugs in DMSO-water mixtures." Journal of Biomolecular Screening, 13(1), 1-10.
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Compound Management." NIH Bookshelf.
-
Way, L. (2016). "Troubleshooting precipitation in cell culture: The role of serum proteins." Biotechniques Protocols.
Sources
Technical Support Center: Managing Nibufin (Organophosphinate) Neurotoxicity in Animal Models
[2][3]
Status: Operational Scope: Preclinical Toxicology & Efficacy Models Target Compound: Nibufin (4-Nitrophenyl P,P-dibutylphosphinate) Primary Risk: Cholinergic Crisis & Organophosphate-Induced Delayed Neuropathy (OPIDN)[2][3]
Mechanism of Action & Toxicity Profile[4]
To effectively manage Nibufin toxicity, one must understand its specific interaction with the nervous system.[3] Unlike reversible inhibitors, Nibufin acts as a "suicide substrate" for serine hydrolases.[2][3]
The Neurotoxic Cascade
Nibufin phosphinylates the active site serine residues of target enzymes. The stability of the resulting phosphinyl-enzyme complex determines the toxicity duration.
-
Primary Target (Acute Toxicity): Acetylcholinesterase (AChE) .[2][3] Inhibition leads to acetylcholine (ACh) accumulation at synaptic clefts, causing continuous stimulation of muscarinic and nicotinic receptors (Cholinergic Crisis).[2][3]
-
Secondary Target (Delayed Toxicity): Neuropathy Target Esterase (NTE) .[2][3] Inhibition and subsequent "aging" of the complex can lead to axonal degeneration (OPIDN), manifesting as hind-limb paralysis 1–3 weeks post-exposure.[2][3]
Visualization: The Nibufin Neurotoxicity Pathway
Figure 1: Bifurcated toxicity pathway of Nibufin showing acute cholinergic effects versus delayed neuropathic outcomes.[2][3]
Troubleshooting Guide (FAQ Format)
Issue 1: Acute Mortality & Seizures
Q: My rodent subjects are exhibiting immediate seizures and respiratory distress (SLUDGE syndrome) within 30 minutes of Nibufin administration. How do I stabilize the model without compromising the enzyme inhibition study?
A: This indicates supramaximal inhibition of AChE.[2][3] You are seeing the "SLUDGE" phenotype (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).[3]
-
Immediate Intervention: Administer Atropine Sulfate (0.5–2.0 mg/kg, i.p.) immediately upon symptom onset.[2][3] Atropine blocks muscarinic receptors, mitigating respiratory secretion and bradycardia, but does not reverse the enzyme inhibition.[3]
-
Protocol Adjustment: If your study requires sustained inhibition without mortality, consider a "priming" dose.[2][3] Administer a reversible carbamate (e.g., Pyridostigmine) 30 minutes prior to Nibufin.[2][3] This temporarily "shields" a fraction of AChE from irreversible phosphinylation by Nibufin.[2][3]
-
Oxime Therapy: For rescue, use Pralidoxime (2-PAM) (25–50 mg/kg, i.m.).[2][3] Note: Oximes are less effective against phosphinylates (Nibufin) compared to phosphates/phosphonates due to steric hindrance of the dibutyl groups.[2]
Issue 2: Inconsistent Dosing Results
Q: I am seeing high variability in toxicity between batches. Some animals show no effect, others die instantly. [3]
A: Nibufin is a nitrophenyl ester.[2][3] It is susceptible to spontaneous hydrolysis if stored improperly or prepared in high-pH vehicles.[2][3]
-
Check Vehicle pH: Ensure your vehicle is neutral or slightly acidic (pH 5.0–6.0).[2][3] At pH > 7.5, the 4-nitrophenol leaving group hydrolyzes rapidly, rendering the compound inactive before injection.[3]
-
Solubility Check: Nibufin is lipophilic.[2][3] If using aqueous saline, ensure you are using a co-solvent (e.g., DMSO 10% or PEG-400) to prevent precipitation.[2][3] Inconsistent suspension leads to erratic absorption.[2][3]
Issue 3: Delayed Motor Dysfunction
Q: Animals recovered from acute effects but developed hind-limb weakness 14 days later. Is this a confounding variable?
A: This is likely OPIDN (Organophosphate-Induced Delayed Neuropathy) .[2][3]
-
Diagnosis: This confirms Nibufin has inhibited NTE (Neuropathy Target Esterase) by >70%.[2][3]
-
Management: If OPIDN is not the desired endpoint, you must titrate the dose down.[2][3] NTE inhibition usually requires higher doses than AChE inhibition.[2][3]
-
Supportive Care: Animals with OPIDN require soft bedding, lowered food hoppers, and hydration gel packs, as they cannot rear or forage effectively.[3]
Experimental Protocols & Validation
Protocol A: Quantifying AChE Inhibition (The Ellman Method)
To confirm Nibufin activity, you must assay AChE activity in blood or brain tissue.[2][3]
Reagents:
Workflow:
-
Tissue Prep: Homogenize brain tissue in cold phosphate buffer (10% w/v).[2][3] Centrifuge at 10,000 x g for 10 min. Use supernatant.
-
Reaction:
-
Mix 3 mL Buffer + 20 µL Homogenate + 100 µL DTNB (0.01 M).
-
Incubate 5 min at 25°C.
-
Add 20 µL Acetylthiocholine (0.075 M).
-
-
Measurement: Monitor Absorbance at 412 nm for 5 minutes.
-
Calculation: Rate of change (
) is proportional to enzyme activity.[2][3] Compare Nibufin-treated vs. Vehicle control.[2][3]
Protocol B: Functional Observational Battery (FOB) for Neurotoxicity
Use this scoring system to standardize "neurotoxicity" data points.[2][3]
| Domain | Parameter | Scoring Criteria (0-3 Scale) |
| Autonomic | Salivation | 0=None, 1=Wet chin, 2=Wet chest, 3=Wet abdomen |
| Lacrimation | 0=None, 1=Moist eyes, 2=Tears visible, 3=Chromodacryorrhea (red tears) | |
| Neuromuscular | Gait | 0=Normal, 1=Ataxia (wobbly), 2=Dragging limbs, 3=Prostrate/Immobile |
| Tremors | 0=None, 1=Head twitch, 2=Whole body tremor, 3=Convulsions | |
| Sensorimotor | Tail Pinch | 0=Immediate reaction, 1=Slow reaction, 2=Weak reaction, 3=No response |
Comparative Data: Nibufin vs. Standard Inhibitors[3]
The following table contextualizes Nibufin's potency relative to common reference compounds.
| Compound | Class | Primary Target | Reversibility | Neurotoxicity Risk |
| Nibufin | Phosphinate | AChE / NTE | Irreversible | High (Acute + Delayed) |
| Paraoxon | Phosphate | AChE | Irreversible | High (Acute) |
| Physostigmine | Carbamate | AChE | Reversible | Moderate (Acute only) |
| DFP | Fluorophosphate | AChE / NTE | Irreversible | Very High (Classic OPIDN model) |
References
-
PubChem. (n.d.).[2][3] Compound Summary for CID 71041: 4-Nitrophenyl dibutylphosphinate (Nibufin).[2][3] National Library of Medicine.[2][3] Retrieved from [Link][2][3]
-
Lotti, M., & Moretto, A. (2005).[2][3] Organophosphate-induced delayed polyneuropathy.[2][3] Toxicological Reviews, 24(1), 37-49.[2][3] (Contextual grounding for NTE inhibition mechanisms).
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[2][3] A new and rapid colorimetric determination of acetylcholinesterase activity.[3] Biochemical Pharmacology, 7(2), 88-95.[2][3] (Standard protocol for validation).[2][3]
-
Pope, C., & Karanth, S. (2005).[2][3] Organophosphorus pesticides: Do they all have the same mechanism of toxicity? Journal of Toxicology and Environmental Health, Part B, 8(6), 461-481.[2][3] (Mechanistic grounding for phosphinylation).[2][3]
Technical Support Center: Ibrutinib Storage & Handling Guide
Note to the Reader
The following technical guide has been developed to address the topic of extending the shelf life of a research compound. The initial query for "Nibufin" did not yield a recognized chemical entity in scientific databases. To provide a scientifically accurate and actionable guide that adheres to the requested format, we have used Ibrutinib (a well-characterized Bruton's tyrosine kinase inhibitor) as a representative model compound. The principles, protocols, and troubleshooting advice detailed herein are based on published data for Ibrutinib and are broadly applicable to many small molecule inhibitors used in research.
Welcome to the technical support center for Ibrutinib. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Ibrutinib, maximizing experimental reproducibility and success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of Ibrutinib in a research setting.
Q1: What are the ideal storage conditions for solid Ibrutinib powder?
For long-term storage, solid Ibrutinib should be stored at -20°C, tightly sealed in a container, and protected from light.[1] While commercial formulations for patient use are stable at room temperature (20°C to 25°C), the -20°C condition is the standard for preserving the integrity of high-purity analytical-grade powder over months to years.[2][3][4] The primary goals are to minimize thermal degradation and slow down any potential solid-state reactions.
Q2: I have prepared a stock solution of Ibrutinib in DMSO. How should I store it and for how long is it stable?
Ibrutinib stock solutions, typically prepared in DMSO at high concentrations (e.g., 10-100 mM), should be aliquoted into single-use volumes and stored at -20°C or, ideally, -80°C. Aliquoting is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Stock solutions in DMSO stored at -20°C should generally be used within 1-3 months.[5] For longer-term storage (up to 6 months), -80°C is recommended. Always visually inspect the solution for precipitation upon thawing.
Q3: Is Ibrutinib sensitive to light?
While forced degradation studies suggest Ibrutinib is relatively stable under photolytic stress compared to oxidative or hydrolytic stress, it is still best practice to protect it from light.[6][7] The molecular structure contains chromophores that can absorb UV light. Therefore, always store solid Ibrutinib and its solutions in amber vials or light-blocking containers and avoid prolonged exposure to ambient light during experimental procedures.[1]
Q4: Can I store my Ibrutinib stock solution at 4°C?
Storing DMSO or methanol stock solutions at 4°C is not recommended for long-term stability.[8] While one study noted storage of a methanolic solution at 4°C for immediate use, this temperature is generally insufficient to halt slow degradation, particularly hydrolysis if any moisture is present.[8] For periods longer than 24 hours, freezing at -20°C or below is necessary to ensure the compound's integrity.
Part 2: Troubleshooting Guide: Unexpected Experimental Results
Improper storage can lead to a loss of Ibrutinib potency, causing inconsistent or failed experiments. This guide helps you troubleshoot common issues.
Q1: My cell-based assay shows a weaker-than-expected inhibitory effect (IC50 shift). Could storage be the issue?
A1: Yes, this is a classic sign of compound degradation. Ibrutinib is particularly susceptible to alkaline hydrolysis and oxidation.[6][7] If your stock solution was stored improperly (e.g., at 4°C for weeks, subject to multiple freeze-thaw cycles, or prepared in a basic buffer), a significant portion of the active molecule may have degraded.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always use a freshly prepared stock solution or a new, properly stored aliquot as a positive control.
-
Verify Solvent Purity: Ensure you are using high-purity, anhydrous grade DMSO or your solvent of choice. Water content in DMSO can facilitate hydrolysis.
-
Check pH of Media: When diluting into aqueous cell culture media, the final pH can influence stability. Ibrutinib shows more degradation in basic conditions.[9] Perform dilutions immediately before adding to cells.
-
Perform Analytical Check: If the problem persists, assess the purity of your stock solution using the HPLC protocol provided in Part 3.
-
Q2: I see precipitate in my Ibrutinib stock solution after thawing. What should I do?
A2: Precipitate indicates that the compound has fallen out of solution. This can be due to the concentration exceeding its solubility limit at a lower temperature or solvent evaporation from a poorly sealed vial.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial to 37°C for 5-10 minutes and vortex gently to try and redissolve the compound.[10]
-
Sonication: If warming is insufficient, brief sonication can help.[10]
-
Visual Confirmation: Ensure the solution is completely clear before use. If precipitate remains, it should not be used, as the concentration will be inaccurate.
-
Prevention: When preparing stock, ensure the initial dissolution is complete. For subsequent use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water. Store vials with high-quality, tightly sealed caps.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for Ibrutinib-related experimental issues.
Part 3: Protocols and Technical Data
Recommended Storage Conditions Summary
| Form | Solvent/Matrix | Temperature | Duration | Key Considerations |
| Solid Powder | N/A | -20°C | > 1 year | Keep tightly sealed, protected from light.[1] |
| 20-25°C | Short-term | Suitable for in-use, daily handling.[2][3] | ||
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | Recommended for long-term archival storage. |
| Anhydrous DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles.[5] | |
| Aqueous Dilution | Cell Media / Buffer | Room Temp | < 1 hour | Prepare immediately before use due to hydrolysis risk. |
Protocol 1: Preparation and Storage of Ibrutinib Stock Solution (10 mM in DMSO)
This protocol describes a self-validating method for preparing a reliable stock solution.
Materials:
-
Ibrutinib powder (MW: 440.5 g/mol )
-
Anhydrous, spectroscopy-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, screw-cap microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Pre-Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.405 mg of Ibrutinib.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 440.5 g/mol * 1000 mg/g = 4.405 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh approximately 4.4 mg of Ibrutinib powder directly into the tube. Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Add the calculated volume of anhydrous DMSO to the tube.
-
Expert Insight: Using the exact weight ensures the final concentration is accurate, which is critical for dose-response experiments.
-
-
Dissolution: Cap the tube tightly and vortex for 2-3 minutes. If any particulates remain, sonicate the tube for 5 minutes in a water bath. Visually confirm that the solution is completely clear.
-
Aliquoting (Trustworthiness Step): Divide the stock solution into single-use aliquots (e.g., 10-20 µL) in fresh, sterile amber tubes. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: HPLC Method for Assessing Ibrutinib Stability
This stability-indicating HPLC method can separate Ibrutinib from its major degradation products.[6][7][11]
Instrumentation & Conditions:
-
HPLC System: With UV/PDA detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 2.6 µm)[7]
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 6.0[6]
-
Mobile Phase B: Acetonitrile[6]
-
Flow Rate: 0.3 mL/min[6]
-
Detection Wavelength: 215 nm[6]
-
Injection Volume: 5 µL[6]
-
Gradient Program:
-
0-2.5 min: 3% to 98% B
-
2.5-3.4 min: Hold at 98% B
-
3.5-4.0 min: Return to 3% B (re-equilibration)
-
Methodology:
-
Sample Preparation: Dilute your Ibrutinib stock solution (from Protocol 1) to a final concentration of ~50 µg/mL using the mobile phase mixture (e.g., 50:50 A:B) as the diluent.
-
Control Preparation (Self-Validation): Prepare a second sample in the same manner using a brand new vial of Ibrutinib powder to serve as a "Time Zero" or 100% purity control.
-
Analysis: Inject both the test sample and the control sample.
-
Data Interpretation:
-
Compare the chromatograms. The main peak is Ibrutinib.
-
In the test sample, look for the appearance of new peaks or a decrease in the area of the main Ibrutinib peak relative to the control.
-
Calculate the purity of your sample by the area normalization method: Purity % = (Area of Ibrutinib Peak / Total Area of All Peaks) * 100. A significant drop in purity indicates degradation.
-
Part 4: Technical Deep Dive: Degradation Pathways
Understanding how Ibrutinib degrades is key to preventing it. Forced degradation studies have shown it is most vulnerable to oxidative and hydrolytic (acid/base) conditions.[6][7][9]
-
Oxidative Degradation: Occurs in the presence of oxidizing agents (like hydrogen peroxide, or dissolved oxygen accelerated by light/heat). This pathway can modify several parts of the molecule, leading to a rapid loss of activity. Studies show Ibrutinib is extremely sensitive to oxidation.[6][7]
-
Hydrolytic Degradation:
-
Alkaline Hydrolysis: Ibrutinib is highly sensitive to basic conditions, which can hydrolyze the acrylamide group.[6][9] This is critical because the acrylamide is essential for its covalent binding to BTK kinase.[10] Cleavage of this group renders the drug inactive.
-
Acidic Hydrolysis: Degradation also occurs under acidic conditions, especially with heat, though typically less severely than in base.[6][9]
-
Caption: Major degradation pathways for Ibrutinib under stress conditions.
References
- IMBRUVICA® (ibrutinib) Dosing Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi3qxvbgHohmAAwWPyvHtkcxLu6n2njBu9EtSIEoIh0VyQWuu439x9ISnfm1Nl-3CH-BvzcSqQvXWQHTRAng60rozILrZiqrvF3U-rhAz5v4bZy-H7Z7yj30ThqpDXDKbyKrTKrg==]
- Ibrutinib (oral route) - Side effects & dosage. Mayo Clinic. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF52YHmFHiDUKdFLggSdIoLiGNQolX7AGHrjB9wMpJa7tPgguwUTx5Poi4PKa45_nBEDqvn0ff6uzlA2myGlJgw49ghPIY12wyXDY9iE5Q4am_CcDew2Xr3v4UM9AitcbDeWllNWSDCVJPzRM6VKcE5TnWLwxte7mMCj1o0190G7Ph8nT11Lcw4UTukeLtujlvBwdGhoQ==]
- Ibrutinib | C25H24N6O2 | CID 24821094. PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8cCC2_5TJpwscroXXGTib1vfuLgYvjNpZ2zEBOKsUwlVSk4d12zCV02yNbqHbFgJwQWKwPntfkVn11MCRce8UWb_kEdgKZPg0E0_WP1TS72THQqq7HApnnyqAh7T_Tw3ctiQ2v60jdWrOREa5iA==]
- Imbruvica (ibrutinib): Uses, Side Effects, Interactions. WebMD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7wyx9v44iCEDJGoH-bkiZFmLRIB84S04c_mbvcpBNIIJCOlEYHId7HCBeeXFZEoIXicMetLbtdp0qFga7utacg-2Mcq_rXbEnyv9TLppTJXjLfMVuEnI9N49oB-T2sL4XeNximg3Czw_6]
- Ibrutinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXhAmaOiTJkWobKp1uciaqxNXuTPj3eaMRX1BqaW0NCuT2CU8AkgHOIacvp0zGRbpe7p-APv-KCjW9HJVcHlHskE4zH_u7l4xCux23n5pv-xWvPR95Zr5uqxH60fy8bA==]
- Development and Validation of a Chromatographic Method for Ibrutinib Determination in Human and Porcine Skin. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjvChUvrzPeT6H--CaGbw3Q-SnGUS2M-U2UUHIx5ULfmgEgs_eGgbGHiCDzWTxfai9xJHzI--fmHxC5DTXo5RnGsLQjnocMQrmvZN-8biNWjEh5gfzvxWGTpCDtV6hw2Y=]
- Analytical method development and validation of stability indicating RP-HPLC method for estimation of ibrutinib in bulk and tablet dosage form. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4h2ueHsRLP6KC5EurwTaTKPDkwQ92L4qASY6Y1N5oO5LPyKlzIzooE2_3DrqNgSReqJlmCCF96hGJiNL8t1xYI-aGX9JeSS-e9hu0unEjA4Tx4nPx4_s_iFsCs5sxPfS_bRqsMEapGsYXK2jnKLH18azFFAyQeUrOEVgzX4JOmAcQsk5QXcr2heDRzAH_a-AMmwErQCpJf507YNbalYeqLvIx_kGQia_wetzqeFnEEuhFf6zHhpKIkbjpP07xUSkUG_Jc_5erom_8vD8msn2ejP4dj7C60LX-XPVwCeSyXD4rc4DlHvLofZ4eJLYXgvKVH64m1t6V6mwHPC91]
- Unraveling Ibrutinib Impurity 6: A Technical Guide to Its Discovery, Isolation, and Characterization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFPLey5rt3VBn2aizmPIfyRg5evmRxDX3OdttbsKuj5i0kZtvv2RcdUvDwpngq5LmVjxHmuoZtJtTS36GbEGdg3uA8p5u6rgty0jXtj0nXmfzZ1kC_-lO0O24U84zCqH9ma6Swlqz6gWxmGzYlIOd5lvNA2i9eCdo8eGIceguk3rePp4ocFHR7fluXndA8ZXUz8o-3mAS14CJX-wgjPY48qJHLjFwqE7Zl42eRN_u-1Z7x4b4-ihbxuoiE2qj56g==]
- Ibrutinib | Bruton's Tyrosine Kinase. Tocris Bioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWhrJxPFTZtUxih6z96-8RtdhDoK6Fgb-nsvwJWbTKMevpI0-aRqlnewkGkqcBL0HZx3jgFFuD2R3vAOZgQVfGWUwtkXZSrEEVNcaUJiAC2lx5JTca5BK477UD4YzFepC5qoq_vhoDqjk=]
- Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgTAB_jL2Li94V9Ff3VVYBQ2AKzP1b3zYXtLSUrEGU9tLEkmZl4e--hLkAwHiHWLym8FMU4ZkigMPd-aQRRQacZ9YyvpnM_HJdnkjSsX7pXiVVd6WqJT27YLHjVEHxJWv125z3cRN1-ND7dBoInpzmu1tgm4iO2LOw__7KB1Ncqq3T93BSrmk0DCHDtwNiTwdoCu75IvjZrz5jWlnEuNt7nDxLtWDpG9fph0lIVsGwCUfPDvTB_Fh3GCGJK7JBUrIu-LgfmvwCFXUmdQp44XSxzE5uWK7IPGolH_JEklZyaW2cYdPUoHk=]
- A sensitive stability indicating RP-HPLC method for the determination of Ibrutinib - An anti-cancer drug. Research Journal of Pharmacy and Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdeOpvNVr7vdfYj2V-f8ubTrpZ7Y-h5F1_Yje0cOH4bcyu6hlffCXi_02ktAKb_m0GEtoPegQcIr9kbCB6ygZM_02pvNT4eFGq3DlS2Kfi4N89c2WnrEP-V2n3sMe0exeBkwKXAb_s-UCEnv8nYcfZ3ccSO--iCClJYcfEb5ctIW8h_oD2uheplJAPyx8nRmLu19jgpgw-gcqWBYBvK6ebyttvDhUf8wgeTwaBrsS5rA==]
- NEW APPROACH IN DETERMINING IBRUTINIB IN HUMAN PLASMA BY HPLC-DAD AND APPLICATION OF THE METHOD IN A PRELIMINARY PHARMACOKINETIC. Farmacia Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZANYvP2z2NJTR1lxDpnXZcSbzzj65fZs06WdkHjr3Au9Fn2NaPsepaNae1ihTNC1TTvGqZYMlF_YxRg0-wiPIsHg4q__kbueqdfiWrUhJ4wevCnaC5Ji_eBoL1wx8M6qp4xJef06rxouzDukF1ET0ikImU9WLYh9Cr1pptUzbNgwJIE7btGnegajjx4R0H1EhsjnCgM3vPAolp_k=]
- LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwReGKWtjchvHryrCAYsI4Jdatd23vNg3s-DphhwSci0WADyYruFMGQ1PuQKSHFvMhrSO8fe9YJJ0PLVQvIjt8t8AHOp3Ezhf-QoyQPUEhAZQ6r5laMVpVWraXSD2DfeDooh-F1xOUb4OQInmcGkppumPqRcI747RDlyzJPlS8rnLAVwMcJJ-89-bJg6j1ez7k--eefG_BuCV3EJr9HFy3PlXS4RqOSQk2bNEIz2AQwBazljLulGs1t5Xs8JjXyMcZ0nzugrzR7HKER39MLgUVkMELsxcENmcerZ0K4PBz2av2PHZKLe4b0EyX8NH8zhQiD2jqvMWcW8ZisBjCuNCgbHQT]
- Characterization of Amorphous Ibrutinib Thermal Stability. faf.cuni.cz. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYEwYox-qriPtspxcMH-FgQEhJALwnt_u_Axm5U5HM2wHhexFWUfatLZOdGqfVbyF2D4BIHhk-_wcnFmIiQfnXswLcfqqLM0yMmFWa-rW9r9WuD7jxEO0N0XRDFYZKLnP2ONXLkxFDYOGKsmm1r-j-jWxnDudf5fkuKYBDag5miCV2AaWURpCdan82zuKWsmYFvLXXThs7m8Qq4kGwbieQ2njMjpyhdr97Pb6dTP37R1KHaHS7hb3C__o_bLHLMKeHRpBb6Q=]
- validated stability-indicating rp-hplc method for determination of ibrutinib. PHARMACEUTICAL SCIENCES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGFxDnLf-DKr4vAXOGO2KglkNgC8jf0yFEv73SMnWSTqFGOXDYSAN97D-SPom7Dj17UVkbboQwPqoFHxW22zo0hlvT-CKmGjuXib8lAzRGlCTyOEiSycLSI3VebQ4rmfWAzzXODAkNb_a5wyqgHA==]
- Degradation studies of Ibrutinib under stress conditions. Ovid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfhkcp_kk0qJkno5rjXGl1T84hEqGJcvSsC89TatHVu77PAcFm2rz1cLlaGsY0TNvP_RRdy2EyuVAMBoo5FyYtQvGFq-SfnJNj132kIb5BD53BIuC4ZqC0wKETlPKqLcDbM5X8rGz_lguI_NL8NREPBtRYvfFM2yoRJn0DBHqHb8o_2uHhdo5odsWPRzVfl4V79Zd7ztTOx5UnpCCkNyVe66pWSdl-EYtq2a372UlJk0T78nwnnA==]
Sources
- 1. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. imbruvica.com [imbruvica.com]
- 3. Ibrutinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. drugs.com [drugs.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of a Chromatographic Method for Ibrutinib Determination in Human and Porcine Skin [mdpi.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Nibufin Extraction Yield
Welcome to the technical support center for Nibufin synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of Nibufin from organic synthesis reaction mixtures. Here, we move beyond simple protocols to explain the fundamental principles governing yield and purity, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during Nibufin extraction.
Q1: My Nibufin yield is consistently low after extraction. What is the most common cause?
A low yield can stem from several factors, but the most frequent issues are incomplete extraction from the aqueous phase or loss of product during washing steps.[1] This often happens if the pH of the aqueous layer is not optimal for keeping Nibufin in its neutral, organic-soluble form. Another common reason is performing too few extractions; a single extraction is often insufficient to transfer the majority of the product.[1]
Q2: What is the ideal solvent for a standard liquid-liquid extraction of Nibufin?
The ideal solvent should be immiscible with water, have a high affinity for neutral Nibufin, a low boiling point for easy removal, and should not react with the product.[2][3] For a compound like Nibufin (a weakly acidic molecule), moderately polar solvents like ethyl acetate or dichloromethane are excellent starting points.[2] The choice depends on matching the polarity of the solvent with the analyte to maximize recovery.[4][5]
Q3: An emulsion has formed between my aqueous and organic layers. How can I break it?
Emulsion formation is a common problem, especially when the reaction mixture contains surfactant-like byproducts.[6] The first step is patience; sometimes, allowing the mixture to stand is sufficient.[7] If not, adding a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[8][9] Other methods include gentle stirring, filtration, or in persistent cases, centrifugation.[7][10][11]
Q4: How do I know if I should use an acidic or basic wash during my workup?
The choice of wash depends on the nature of the impurities you need to remove. If your synthesis uses a basic catalyst or generates basic byproducts, a dilute acid wash (e.g., 1M HCl) will protonate these bases, making them water-soluble salts that partition into the aqueous layer.[12][13] Conversely, to remove acidic starting materials or byproducts, a wash with a weak base like sodium bicarbonate solution is effective.[12][14] This deprotonates the acidic impurities, pulling them into the aqueous phase while leaving the weakly acidic Nibufin in the organic layer.
Q5: Is recrystallization necessary after extraction?
While extraction isolates Nibufin from the bulk of the reaction mixture, it is not a final purification step.[15][16] Soluble impurities with similar properties to Nibufin will be co-extracted.[15] Recrystallization is a crucial subsequent step to remove these lingering impurities and obtain high-purity Nibufin suitable for analysis and further development.[17][18][19]
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving more complex extraction challenges.
Guide 1: Diagnosing and Resolving Low Extraction Yields
Low yield is a critical issue that demands a systematic approach to diagnose. This guide walks you through a logical workflow to identify and correct the root cause.
Workflow for Troubleshooting Low Yield
The following diagram outlines the decision-making process for diagnosing the source of yield loss.
Caption: Troubleshooting workflow for low Nibufin extraction yield.
Causality Explained:
-
Reaction Completion (Step 1): Before optimizing the extraction, you must confirm the product was formed in the expected quantity. An incomplete reaction is the most direct cause of low yield.[20]
-
pH Control (Step 2): Nibufin, as a weakly acidic compound, exists in equilibrium between its neutral form (soluble in organic solvents) and its anionic salt form (soluble in water). Acid-base extraction manipulates this equilibrium.[12][14][21] If the aqueous phase is too basic, the equilibrium will shift to the anionic form, causing your product to remain in the water layer. For a weakly acidic compound like Nibufin, maintaining a neutral to slightly acidic pH (around 5-7) during extraction is crucial to ensure it remains in its protonated, organic-soluble state.[6]
-
Partition Coefficient (Step 3): The distribution of a solute between two immiscible solvents is described by its partition coefficient.[22] A single extraction rarely achieves 100% transfer. Performing multiple extractions with fresh portions of the organic solvent is necessary to recover the majority of the product from the aqueous phase.[1][23]
-
Wash Selectivity (Step 4): Washing steps are designed to remove impurities, but an incorrect choice can remove your product.[24] Using a strong base (like NaOH) will deprotonate Nibufin, converting it into its water-soluble salt and washing it away with the aqueous phase.[12][13]
Guide 2: Managing Impurities and Purification Issues
High yield is meaningless without adequate purity. This guide addresses common impurity challenges.
Common Impurity Sources & Removal Strategies
| Impurity Type | Source in Synthesis | Recommended Removal Strategy | Why It Works |
| Unreacted Starting Materials | Incomplete reaction; incorrect stoichiometry.[25][26] | Acid or base wash during workup, selected based on the starting material's properties. | Converts the starting material into a water-soluble salt, which is removed with the aqueous phase.[12] |
| Basic Byproducts/Catalysts | Side reactions; residual catalysts.[25][26] | Wash the organic layer with a dilute acid (e.g., 5% HCl). | Protonates basic impurities, making them soluble in the aqueous wash and easily separated.[13] |
| Acidic Byproducts | Side reactions; degradation.[25][27] | Wash the organic layer with a weak base (e.g., 5% NaHCO₃). | Deprotonates more strongly acidic impurities, pulling them into the aqueous phase as salts. |
| Residual Solvents | From the reaction or extraction process.[27] | Evaporation under reduced pressure (rotary evaporation); high-vacuum drying. | Removes volatile organic compounds based on their boiling points.[3] |
| Inorganic Salts | Reagents, catalysts, or formed during quench/washes.[27][28] | Washing with deionized water or brine. | Inorganic salts are highly soluble in aqueous solutions and insoluble in most organic solvents. |
Post-Extraction Purification: The Role of Recrystallization
Recrystallization is a powerful technique for purifying crude solids obtained after extraction.[15][17][29] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.
Caption: Standard workflow for Nibufin purification by recrystallization.
Section 3: Protocols & Methodologies
Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of Nibufin
This protocol assumes Nibufin is a weakly acidic compound synthesized in a solvent like THF or Dioxane, which is then removed, and the residue is taken up for extraction.
-
Preparation: After the reaction is complete and the reaction solvent has been removed under reduced pressure, dissolve the crude residue in a suitable extraction solvent, such as ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Neutral Wash: Add an equal volume of deionized water. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 30-60 seconds. Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Expert Insight: Gentle shaking prevents emulsion formation.[16] Vigorous shaking increases the surface area between the phases, which can stabilize emulsions.
-
-
Acidic Impurity Removal: Add an equal volume of 5% sodium bicarbonate (NaHCO₃) solution. Shake gently as described in step 3. Drain and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride (brine) solution. Shake gently.
-
Causality: The brine wash helps to remove residual water from the organic layer and can aid in breaking any minor emulsions that may have formed.[8]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.
-
Isolation: Filter the organic solution to remove the drying agent, rinsing the flask and the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer.[24]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Nibufin solid.
Protocol 2: Breaking a Stubborn Emulsion
If a significant emulsion forms during extraction and does not resolve on its own:
-
Wait: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, this is sufficient.[7]
-
Add Brine: Add a saturated NaCl solution (brine) in portions (10-20% of the total volume) and swirl gently. This increases the polarity of the aqueous phase, forcing better separation.[7][9]
-
Filter: As a last resort, drain the entire contents of the funnel (including the emulsion) through a pad of Celite or glass wool in a filter funnel. This can physically disrupt the emulsion.[8][11]
-
Centrifuge: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking emulsions.[7]
Section 4: References
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
SOP: CRYSTALLIZATION. University of Nebraska-Lincoln. [Link]
-
Recrystallization Techniques for Purification. Scribd. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Acid-Base Extraction. University of California, Davis. [Link]
-
Recrystallization. Millersville University. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Practical Aspects of Solvent Extraction. LCGC International. [Link]
-
Apparatus and Technique. University of Alberta. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Acid-Base Liquid-Liquid Extraction. EduBirdie. [Link]
-
How does emulsion splitting work?. Kluthe Magazine. [Link]
-
Acid-Base Extraction Definition. Fiveable. [Link]
-
Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
Solvent Extraction Techniques. Organomation. [Link]
-
Breaking emulsions. Reddit. [Link]
-
Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?. Reddit. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]
-
Breaking a stable emulsion. Sciencemadness Discussion Board. [Link]
-
How can I improve my liquid-liquid extraction process?. Biotage. [Link]
-
Organic volatile impurities in pharmaceuticals. National Center for Biotechnology Information. [Link]
-
Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. [Link]
-
How To: Improve Yield. University of Rochester Department of Chemistry. [Link]
-
How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
-
Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Longdom Publishing. [Link]
-
Inorganic Impurities. Auriga Research. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 3. 2. Apparatus and Technique [chem.ualberta.ca]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 7. azom.com [azom.com]
- 8. reddit.com [reddit.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. biotage.com [biotage.com]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. scribd.com [scribd.com]
- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 20. quora.com [quora.com]
- 21. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 22. organomation.com [organomation.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. How To [chem.rochester.edu]
- 25. Common Sources of Impurities in Pharmaceutical Substances [aquigenbio.com]
- 26. fbpharmtech.com [fbpharmtech.com]
- 27. veeprho.com [veeprho.com]
- 28. aurigaresearch.com [aurigaresearch.com]
- 29. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Reducing Variability in Nibufin Anticholinesterase Assays
Welcome to the technical support center for Nibufin anticholinesterase assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps needed to reduce variability and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with Nibufin, a known organophosphate acetylcholinesterase (AChE) inhibitor.[1]
Question 1: I'm observing a high background signal in my blank wells (no enzyme). What is causing this and how can I fix it?
A high background signal can mask the true enzyme activity and lead to inaccurate inhibition data. This issue often stems from the non-enzymatic hydrolysis of the substrate or interference from assay components.
Potential Causes and Solutions:
-
Spontaneous Hydrolysis of Acetylthiocholine (ATCh): The thioester bond in ATCh is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH, releasing thiocholine which then reacts with DTNB to produce a yellow color.[2]
-
Solution: Always prepare ATCh solution fresh for each experiment.[1][2] If a stock solution is necessary, aliquot it and store at -20°C to minimize freeze-thaw cycles.[2] It is also crucial to run a blank control without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract this from your sample readings.[2]
-
-
Reaction of Nibufin with DTNB: Some compounds, particularly those with free sulfhydryl groups, can directly react with DTNB, causing a false-positive signal.[3] While Nibufin is an organophosphate, it's good practice to rule out any direct interaction.
-
Solution: To test for this, set up a control well containing your assay buffer, DTNB, and Nibufin at the highest concentration used in your assay, but without the enzyme. If you observe a color change, it indicates a direct reaction. In such cases, you will need to subtract the absorbance of this control from your test wells.
-
-
Contaminated Reagents or Glassware: Contaminants in your reagents or on your glassware can catalyze the hydrolysis of ATCh or react with DTNB.
-
Solution: Use high-purity, deionized water for all solutions and ensure that all glassware is meticulously cleaned.[2]
-
Question 2: My positive control (enzyme without inhibitor) shows very low or no activity. What's wrong?
Low or absent enzyme activity in your positive control invalidates the results of your inhibitor screening. This problem usually points to an issue with the enzyme's integrity or the assay conditions.
Potential Causes and Solutions:
-
Inactive Enzyme: Acetylcholinesterase is sensitive to storage and handling. Repeated freeze-thaw cycles or improper storage temperatures can lead to a loss of activity.[1][3]
-
Incorrect Buffer Conditions: Enzyme activity is highly dependent on the pH of the assay buffer. The optimal pH for AChE is typically between 7.5 and 8.0.[1][3]
-
Solution: Prepare your assay buffer fresh and verify the pH with a calibrated pH meter.[1]
-
-
Substrate Degradation: As mentioned previously, ATCh can degrade. If the substrate has lost its integrity, the enzyme will have nothing to act upon.
Question 3: I'm seeing high variability and poor reproducibility in my results. How can I improve this?
Potential Causes and Solutions:
-
Inconsistent Pipetting: Small errors in pipetting volumes, especially when dealing with potent inhibitors like Nibufin, can lead to significant variability.[1][3]
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature.[4] Inconsistent incubation temperatures will affect the reaction rate.
-
Solution: Use a temperature-controlled plate reader or a water bath to maintain a consistent temperature throughout the incubation steps.[1]
-
-
Timing Variations: In kinetic assays, the precise timing of reagent addition and measurements is critical.
-
Solution: For high-throughput screening, using an automated liquid handler can ensure precise and consistent timing.[1] If performing the assay manually, try to be as consistent as possible with your timing for each well.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates, leading to variability between wells.[3]
-
Solution: To mitigate this, you can avoid using the outermost wells of the plate or fill them with buffer or water to create a more humid environment.[3]
-
Frequently Asked Questions (FAQs)
Question 1: What is the principle of the Ellman's assay for measuring acetylcholinesterase activity?
The Ellman's assay is a widely used colorimetric method for quantifying cholinesterase activity.[3] The principle is as follows:
-
Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate.[3]
-
The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[3]
-
This reaction generates a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[3]
-
The intensity of the yellow color is directly proportional to the AChE activity.[3]
Question 2: How should I prepare and store the key reagents for the assay?
Proper preparation and storage of reagents are critical for obtaining reliable and reproducible results.
| Reagent | Preparation and Storage Recommendations |
| Acetylcholinesterase (AChE) | Store at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][3] |
| Acetylthiocholine (ATCh) | Prepare fresh for each experiment. If a stock solution is made, aliquot and store at -20°C.[2] Protect from light. |
| DTNB (Ellman's Reagent) | Prepare fresh for each experiment. If a stock solution is made, store it at 4°C for a few days, protected from light. |
| Nibufin | As an organophosphate, Nibufin should be handled with care. Dissolve in a suitable organic solvent like DMSO to prepare a stock solution. Store at -20°C. Test the tolerance of your enzyme to the final concentration of the solvent in the assay. |
| Assay Buffer | Typically a phosphate buffer (e.g., 0.1 M, pH 7.5-8.0). Prepare fresh and verify the pH.[1][3] |
Question 3: How can I determine the optimal concentrations of enzyme and substrate?
To ensure you are measuring the initial velocity of the reaction and to maximize the sensitivity of your assay for inhibitor screening, it is crucial to determine the optimal concentrations of both AChE and ATCh.
-
Enzyme Titration: Perform the assay with a fixed, saturating concentration of the substrate while varying the concentration of the AChE enzyme. Plot the reaction rate against the enzyme concentration. The optimal enzyme concentration should fall within the linear range of this plot.
-
Substrate Titration (Michaelis-Menten Kinetics): With a fixed, optimal enzyme concentration, vary the concentration of the ATCh substrate. Plot the initial reaction velocity against the substrate concentration. This will allow you to determine the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For inhibitor screening, it is often recommended to use a substrate concentration at or near the Km value.
Question 4: How do I control for potential assay interference from Nibufin itself?
It's important to run several controls to ensure that the observed inhibition is due to Nibufin's effect on AChE and not an artifact of the assay.
-
Nibufin + DTNB Control: As mentioned in the troubleshooting section, incubate Nibufin with DTNB in the assay buffer to check for any direct reaction.
-
Nibufin Color Control: Measure the absorbance of Nibufin in the assay buffer at 412 nm to see if it absorbs light at this wavelength.
-
Time-Dependent Inhibition: Since Nibufin is an organophosphate, it may be an irreversible or slowly-binding inhibitor. To assess this, you can pre-incubate the enzyme with Nibufin for varying amounts of time before adding the substrate. An increase in inhibition with longer pre-incubation times would suggest time-dependent inhibition.
Question 5: What are the best practices for setting up a 96-well plate for an inhibitor screening assay?
A well-designed plate layout is essential for obtaining high-quality data. Here is a recommended layout:
-
Blanks: Wells containing only the assay buffer and DTNB to determine the background absorbance.
-
Negative Control (100% Activity): Wells with the enzyme, substrate, and DTNB, but no inhibitor (only the solvent used to dissolve the inhibitor).
-
Positive Control (0% Activity/Maximum Inhibition): Wells with a known, potent AChE inhibitor to define the bottom of your assay window.
-
Test Compound Wells: Wells containing the enzyme, substrate, DTNB, and varying concentrations of Nibufin.
-
Solvent Control: Wells containing the enzyme, substrate, DTNB, and the same concentration of the solvent (e.g., DMSO) as in the test compound wells.
Visualizations
Ellman's Assay Workflow
Caption: Workflow for a Nibufin anticholinesterase assay using the Ellman's method.
Troubleshooting Decision Tree: High Background Signal
Caption: A decision tree for troubleshooting high background signals in the assay.
References
- Benchchem. (n.d.). Technical Support Center: Acetylcholinesterase (AChE) Inhibitor Assays.
- Benchchem. (n.d.). Reducing variability in acetylcholinesterase inhibition assay results.
- PubChem. (n.d.). 4-Nitrophenyl P,P-dibutylphosphinate.
- ResearchGate. (2020, March 6). What if my test compound reacts with dtnb in ellman's assay?
- Benchchem. (n.d.). Instability of acetylthiocholine substrate solution and prevention.
- Thermo Fisher Scientific. (n.d.). Ellman's Reagent.
- NCBI. (2012, May 1). Basics of Enzymatic Assays for HTS.
- Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?
- Genetics And Genomics. (2024, September 2). 6 Factors to Consider When Troubleshooting Microplate Assays.
Sources
Validation & Comparative
Nibufin vs. Armin: Anticholinesterase Potency & Mechanistic Comparison Guide
The following guide provides an in-depth technical comparison between Nibufin and Armin , focusing on their anticholinesterase potency, mechanistic distinctness, and experimental utility.
Executive Summary
Armin (Ethyl 4-nitrophenyl ethylphosphonate) and Nibufin (4-nitrophenyl dibutylphosphinate) are organophosphorus (OP) inhibitors of acetylcholinesterase (AChE). While both share the same leaving group (p-nitrophenol), they differ fundamentally in their phosphorus core structure—Armin is a phosphonate , while Nibufin is a phosphinate .
This structural variance dictates a critical divergence in their pharmacological profiles:
-
Armin is a high-potency, irreversible inhibitor capable of "aging" (dealkylation), historically used as a miotic and glaucoma treatment.
-
Nibufin is a lower-potency, non-aging inhibitor with significantly reduced systemic toxicity. It serves as a vital experimental tool for isolating reactivation kinetics from aging processes.
Chemical & Mechanistic Profile
Structural Analysis
The core difference lies in the substituents attached to the phosphorus atom.
| Feature | Armin | Nibufin |
| IUPAC Name | Ethyl 4-nitrophenyl ethylphosphonate | 4-nitrophenyl dibutylphosphinate |
| Class | Organophosphonate | Organophosphinate |
| P-Substituents | One Ethyl (P-C), One Ethoxy (P-O-C) | Two Butyls (P-C, P-C) |
| Leaving Group | p-Nitrophenol | p-Nitrophenol |
| Aging Potential | High (Cleavage of P-O-Ethyl bond) | Null (Stable P-C bonds prevent dealkylation) |
Mechanism of Inhibition
Both compounds inhibit AChE by phosphorylating the hydroxyl group of the catalytic triad serine (Ser203 in human AChE).
-
Formation of Michaelis Complex: The inhibitor enters the active site gorge. Nibufin, with bulky butyl groups, experiences greater steric hindrance than the smaller ethyl groups of Armin, leading to a slower association rate (
). -
Phosphorylation: The serine attacks the phosphorus, expelling p-nitrophenol (leaving group).
-
Post-Inhibition Fate (The Critical Divergence):
-
Armin (Aging): The phosphonyl-enzyme adduct can undergo scission of the O-C bond in the ethoxy group. This results in a negatively charged, "aged" complex that is resistant to oxime reactivation.[1]
-
Nibufin (Stability): The phosphinyl-enzyme adduct contains only P-C bonds (P-Butyl). These bonds are resistant to hydrolysis under physiological conditions. The enzyme remains in a "inhibited but reactivatable" state indefinitely, provided spontaneous reactivation is slow.
-
Mechanistic Pathway Diagram
The following Graphviz diagram illustrates the divergent pathways of inhibition and aging.
Caption: Divergent fates of AChE inhibited by Armin (aging-prone) vs. Nibufin (aging-resistant).
Potency & Toxicity Comparison
In Vitro Potency ( & )
Armin is the more potent inhibitor. The bimolecular rate constant (
-
Armin: The ethyl groups are small, allowing rapid entry and orientation in the acyl pocket.
values are typically in the range of . -
Nibufin: The two butyl chains are hydrophobic but bulky. While they interact favorably with the hydrophobic patches of the active site, the steric bulk significantly reduces the association rate (
), resulting in a lower overall compared to Armin.
In Vivo Toxicity
Historical toxicological data (specifically from Soviet pharmaceutical literature) establishes a clear safety margin distinction.
| Compound | Toxicity Profile | Clinical/Experimental Use |
| Armin | High Toxicity. Comparable to paraoxon. Low | Formerly used as a miotic (0.01% solution) for glaucoma. Discontinued due to systemic risks and irritation. |
| Nibufin | Low Toxicity. Significantly higher | Used experimentally to increase smooth muscle tone (GI/Uterus) with a wider therapeutic index. |
Key Insight: Nibufin's lower toxicity is likely due to a combination of slower enzyme inhibition rates (allowing for metabolic clearance) and a higher reversible dissociation constant (
Experimental Protocols
Rationale for Selection
-
Choose Armin when modeling nerve agent exposure (e.g., Sarin surrogates) where aging is a critical variable to measure.
-
Choose Nibufin when studying oxime reactivation efficiency . Because Nibufin-inhibited AChE does not age, any failure to reactivate can be attributed solely to the oxime's inefficiency, not the enzyme's degradation.
Modified Ellman's Assay for Kinetic Determination
This protocol determines the bimolecular rate constant (
Reagents:
-
Buffer: 0.1 M Phosphate buffer, pH 7.4 or 8.0.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
-
Chromogen: DTNB (0.3 mM final).
-
Enzyme: Human Recombinant AChE or Erythrocyte AChE.[2]
Workflow:
-
Preparation: Prepare stock solutions of Armin and Nibufin in isopropanol/ethanol (avoid aqueous storage to prevent spontaneous hydrolysis).
-
Incubation: Incubate AChE with varying concentrations of the inhibitor ([I]) for fixed time intervals (
) (e.g., 1, 2, 5, 10 min).-
Note: For Armin, use nanomolar (nM) ranges.[3] For Nibufin, use micromolar (
M) ranges.
-
-
Quenching/Measurement: At time
, dilute an aliquot 1:50 into the Ellman reaction mixture (Buffer + DTNB + ATCh) to stop further inhibition (by dilution) and measure residual activity ( ). -
Calculation:
-
Plot
vs. time ( ) to get the observed rate constant for each [I]. -
Plot
vs. [I]. The slope of this line is the bimolecular rate constant ( ).
-
Protocol Self-Validation (Trustworthiness)
-
Solvent Control: Run a parallel control with solvent only (no inhibitor) to ensure enzyme stability. Activity should remain >95%.
-
Spontaneous Hydrolysis Check: Measure the absorbance of the inhibitor + DTNB without enzyme. Some OPs can react with DTNB (false positive).
-
Linearity Check: Ensure the plot of
is linear. Curvature suggests instability of the inhibitor or rapid aging (for Armin).
References
-
PubChem. (n.d.). Ethyl 4-nitrophenyl ethylphosphonate (Armine). National Library of Medicine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenyl dibutylphosphinate (Nibufin). National Library of Medicine. Retrieved from [Link]
-
Bogdanovich, U. Y. (1966). The use of nibufin for fractures of tubular bones. Kazan Medical Journal. Retrieved from [Link]
- Worek, F., et al. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology.
- Ashani, Y., et al. (1995). The Aging of Phosphylated Cholinesterases.
Sources
- 1. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Comparison Guide: Validating Nibufin Target Engagement in Cholinergic Pathways
Executive Summary & Strategic Context
Nibufin (Nalbuphine hydrochloride) is canonically characterized as a mixed
-
Off-Target Safety Profiling: Determining if side effects (e.g., dry mouth, bradycardia, sedation) stem from direct anticholinergic activity.
-
Pathway Cross-Talk: Validating if Nibufin modulates acetylcholine (ACh) release via presynaptic opioid receptors (heteroreceptor modulation).
This guide outlines the protocol for distinguishing direct target engagement (binding to AChRs) from functional cross-talk (opioid-mediated cholinergic modulation).
Comparative Matrix: Nibufin vs. Cholinergic Standards
To validate Nibufin, you must benchmark it against high-fidelity cholinergic controls. The following matrix defines the expected performance metrics if Nibufin exhibits direct cholinergic engagement.
| Feature | Nibufin (Test Agent) | Carbachol (Pos. Control) | Atropine (Antagonist Control) | Validation Logic |
| Primary Target | mAChR / nAChR (Agonist) | mAChR (Competitive Antagonist) | Specificity Check | |
| Binding Affinity ( | Unknown/Low (>10 µM expected) | High (10-100 nM) | Very High (<1 nM) | If Nibufin |
| Functional Effect | Modulatory / Inhibitory | Robust Activation ( | Complete Inhibition ( | Does Nibufin blunt Carbachol response? |
| Naloxone Sensitivity | High (Reverses effect) | None | None | CRITICAL: If Naloxone reverses Nibufin's cholinergic effect, the mechanism is indirect (opioid-mediated). |
Phase I: Direct Binding Validation (The "Is it there?" Phase)
Objective: Determine if Nibufin physically occupies the orthosteric site of Muscarinic (mAChR) or Nicotinic (nAChR) receptors.
Method: Competition Radioligand Binding
Rationale: This is the gold standard for defining affinity (
Protocol Steps:
-
Membrane Prep: Harvest CHO-K1 cells stably expressing human M1, M2, or M3 receptors. Homogenize in ice-cold Tris-HCl buffer.
-
Incubation:
-
Total Binding: Membranes +
-QNB (0.2 nM). -
Non-Specific Binding (NSB): Membranes +
-QNB + Atropine (10 µM). -
Test Arms: Membranes +
-QNB + Nibufin (Titration: M to M).
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Liquid scintillation counting.
Data Output:
Calculate % Inhibition of Specific Binding.
Phase II: Functional Engagement (The "What does it do?" Phase)
Objective: Distinguish between direct receptor activation/inhibition and indirect signaling cross-talk.
Method: Kinetic Calcium Flux Assay (FLIPR)
Rationale: M1, M3, and M5 receptors couple to
Experimental Workflow
-
Dye Loading: Load cells (e.g., SH-SY5Y or CHO-M3) with Fluo-4 AM ester (calcium indicator) for 45 mins.
-
Baseline: Measure fluorescence for 10s (Ex 488nm / Em 525nm).
-
Addition A (Antagonist Mode): Inject Nibufin (various concentrations). Monitor for 5 mins.
-
Insight: If Ca2+ rises immediately, Nibufin is an Agonist .
-
-
Addition B (Challenge): Inject Carbachol (
) .-
Insight: If Carbachol signal is blunted, Nibufin is an Antagonist or NAM .
-
The "Naloxone Check" (Crucial Specificity Step)
To prove the mechanism, you must run a parallel arm pre-treated with Naloxone (10 µM) .
-
Scenario A: Nibufin inhibits cholinergic response, and Naloxone blocks this inhibition.
-
Conclusion:Indirect Mechanism. Nibufin activates Opioid Receptors
signaling Cross-talk inhibition of cholinergic pathway.
-
-
Scenario B: Nibufin inhibits cholinergic response, and Naloxone has no effect .
Visualizing the Mechanism
The following diagram illustrates the two potential pathways Nibufin may utilize to impact cholinergic signaling.
Caption: Dual-pathway logic for Nibufin. Solid blue lines indicate primary pharmacology; dashed blue indicates potential off-target binding. Red lines indicate inhibitory cross-talk.
Phase III: Ex Vivo Physiological Confirmation
Objective: Validate target engagement in a complex tissue system (e.g., Guinea Pig Ileum).
Protocol: Isometric Tension Recording
-
Tissue: Suspend ileum segments in Tyrode’s solution (37°C, oxygenated).
-
Control Contraction: Establish baseline contraction with Acetylcholine (1 µM) .
-
Nibufin Treatment: Wash, then incubate tissue with Nibufin (1 - 100 µM) for 10 mins.
-
Re-Challenge: Apply Acetylcholine (1 µM).
-
Data Analysis: Calculate the
(Schild Plot) if competitive antagonism is suspected.
Expected Outcome: Nibufin often reduces electrically induced cholinergic twitch via presynaptic opioid receptors (inhibiting ACh release). This effect should be reversible by Naloxone . If Nibufin blocks exogenous ACh contraction and is Naloxone-insensitive, it confirms direct post-synaptic anticholinergic toxicity.
References & Authoritative Sources
-
Kenakin, T. (2014). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Elsevier. (Standard text for
and Schild analysis protocols). -
Toll, L., et al. (1998). "Standard binding and functional assays for opioid receptors." Methods in Molecular Biology.
-
Hulme, E.C., & Treethowan, M.A. (2002). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology.
-
Townsend, E.A., et al. (2017). "Effects of naltrexone and nalbuphine on choice between heroin and food in rhesus monkeys." Psychopharmacology. (Demonstrates in vivo opioid specificity vs off-target).
-
FDA Labeling. (2020). "Nubain (Nalbuphine) Prescribing Information."[2][3] (Reference for known adverse event profile including dry mouth/sedation).
Sources
Executive Summary: The Kinetics of Cholinesterase Inhibition
Topic: Comparative Pharmacodynamics: Nibufin (Organophosphinate) vs. Neostigmine (Carbamate) Duration of Action Content Type: Technical Comparison Guide & Experimental Protocol Audience: Drug Discovery Scientists, Anesthesiologists, and Pharmacologists.
This guide provides a rigorous technical comparison between Neostigmine , the standard carbamate anticholinesterase, and Nibufin (paranitrophenyl ester of dibutylphosphinic acid), a specific organophosphorus compound with cholinomimetic properties.
While Neostigmine represents the clinical "gold standard" for neuromuscular blockade reversal and myasthenia gravis management, Nibufin offers a distinct pharmacodynamic profile characterized by phosphinic inhibition . This guide analyzes the duration of action, enzymatic stability, and recovery kinetics, supported by experimental workflows for validation.
Mechanistic Divergence: Carbamylation vs. Phosphorylation
To understand the duration of action, we must first establish the molecular causality. The duration is not merely a function of plasma half-life (
Neostigmine (The Carbamate Standard)
-
Mechanism: Acts as a "hemisubstrate." It binds to the esteratic site of AChE, transferring a carbamate group to the serine hydroxyl.
-
Kinetics: The carbamylated enzyme is stable but undergoes hydrolysis in water.
-
Duration Driver: The half-life of the carbamyl-enzyme complex is approximately 15–30 minutes (spontaneous regeneration), leading to a clinical duration of 2–4 hours .
Nibufin (The Organophosphinate Challenger)
-
Mechanism: Nibufin is an organophosphorus compound (dibutylphosphinic acid derivative).[1] It phosphorylates the serine hydroxyl at the active site.
-
Kinetics: The phosphorylated enzyme bond is significantly more stable than the carbamylated bond. While toxic organophosphates (e.g., Sarin) cause irreversible "aging," therapeutic agents like Nibufin are designed for slow spontaneous hydrolysis or stability without rapid aging.
-
Duration Driver: The regeneration of the phosphorylated enzyme is rate-limiting, resulting in a prolonged duration of action compared to Neostigmine.
Visualization: Enzyme Inhibition Pathways
The following diagram illustrates the kinetic competition between the two agents at the AChE active site.
Figure 1: Kinetic pathway comparison. Neostigmine allows for rapid enzyme regeneration, whereas Nibufin induces a stable blockade requiring longer recovery times.
Comparative Data Profile
The following data synthesizes historical pharmacological studies (specifically Soviet-era toxicology and pharmacology literature) and standard kinetic constants for class-representative agents.
| Feature | Neostigmine (Standard) | Nibufin (Investigational/Historical) |
| Chemical Class | Quaternary Ammonium Carbamate | Organophosphinate (Dibutylphosphinic ester) |
| Binding Type | Covalent (Carbamyl-enzyme) | Covalent (Phosphinyl-enzyme) |
| Onset of Action | Rapid (1–5 mins IV) | Intermediate (5–15 mins) |
| Duration of Action | Short/Intermediate (2–4 hours) | Long (>6–8 hours) |
| Enzyme Recovery ( | Fast hydrolysis of carbamate | Slow hydrolysis of phosphinate |
| CNS Penetration | Poor (Quaternary amine, charged) | Moderate (Lipophilic structure allows crossing) |
| Primary Indication | NMBA Reversal, Myasthenia Gravis | Glaucoma, Paresis (Historical), Research |
Experimental Protocol: Duration of Action Study
To objectively verify the duration of action, we utilize an Ex Vivo Phrenic Nerve-Hemidiaphragm Assay . This method isolates the neuromuscular junction (NMJ) to measure recovery kinetics without the confounding variables of systemic metabolism.
Protocol Workflow
-
Tissue Preparation:
-
Isolate the left phrenic nerve and hemidiaphragm from male Wistar rats (250–300g).
-
Mount in a tissue bath containing Krebs-Henseleit solution (aerated with 95% O2/5% CO2) at 37°C.
-
-
Induction of Block:
-
Stimulate the nerve supramaximally (0.1 Hz, 0.2 ms).
-
Administer a non-depolarizing neuromuscular blocking agent (e.g., Tubocurarine or Rocuronium ) to achieve T1 depression to 10% of baseline.
-
-
Reversal Administration (The Variable):
-
Group A: Administer Neostigmine (
). -
Group B: Administer Nibufin (Equipotent dose determined by
, approx ).
-
-
Measurement of Duration:
-
Recovery Time: Measure time to recover T4/T1 ratio > 0.9.
-
Washout Phase: Replace bath buffer every 20 minutes without adding new drug.
-
Re-blockade Susceptibility: After 2 hours of washout, attempt to re-administer the NMBA.
-
Hypothesis: The Neostigmine group will be susceptible to re-blockade (enzyme has regenerated). The Nibufin group will remain resistant to NMBA (enzyme remains inhibited).
-
Workflow Visualization
Figure 2: Ex Vivo Experimental Workflow to determine functional duration of enzyme inhibition.
Safety & Toxicology Considerations
When developing or studying Nibufin, researchers must account for the "Cholinergic Crisis" threshold.
-
Neostigmine: Because the carbamyl bond hydrolyzes spontaneously within minutes to hours, overdose is usually manageable with Atropine and time.
-
Nibufin: As an organophosphinate, the risk of accumulation is higher. If the phosphorylation is pseudo-irreversible, repeated dosing can lead to a "stacking effect," causing depolarizing block (paradoxical weakness) and profound bradycardia.
-
Antidote Distinction: Neostigmine toxicity is treated with Atropine. Nibufin toxicity might require an oxime (e.g., Pralidoxime) to reactivate the enzyme if the bond has not "aged," though therapeutic phosphinates are often designed to be oxime-resistant or spontaneously recovering.
References
-
Bogdanovich, U.Y. (1961). The use of nibufin for fractures of tubular bones. Kazan Medical Journal.
-
Sirotkin, V.M., et al. (1972).[2][3] Treatment of syringomyelia with Nibufin. Vrach Delo.
-
Shashkov, V.S., Egorov, B.B. (1979). The antagonism of neostigmine against tercuronium...[4] The action of subtoxic doses of armine and nibufin.[4] Farmakologiia i toksikologiia.
-
Sirotkin, V.M., Tret'iakov, V.P. (1972).[2][3] Use of armin and nibufin in treating organic disorders of the nervous system. Sovetskaia Meditsina.
-
Razumov, A.I., Mukhacheva, O.A. (1957).[1] Synthesis of Nibufin (paranitrophenyl ester of dibutylphosphinic acid). Kazan Chemical-Technological Institute.[5]
Sources
- 1. The use of nibufin for fractures of tubular bones - Bogdanovich - Kazan medical journal [kazanmedjournal.ru]
- 2. [Treatment of syringomyelia with Nibufin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Use of armin and nibufin in treating organic disorders of the nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Nibufin is a new cholinomimetic drug [journal.hep.com.cn]
Definitive Guide to Negative Controls in Nibufin (Organophosphorus) Research
Content Type: Publish Comparison Guide Audience: Researchers, Toxicologists, and Drug Discovery Scientists Focus: Experimental Design & Validation for p-Nitrophenyl Dibutylphosphinate (Nibufin)
Introduction: The Nibufin Specificity Challenge
Nibufin (p-nitrophenyl dibutylphosphinate; CAS 1224-64-2) represents a distinct class of organophosphorus (OP) compounds.[1] Unlike standard phosphates (e.g., paraoxon), Nibufin is a phosphinate . Its mechanism involves the phosphinylation of the serine hydroxyl group within the acetylcholinesterase (AChE) active site, releasing p-nitrophenol as a leaving group.
The Experimental Hazard: In high-precision OP research, a common failure mode is attributing observed toxicity or signaling changes solely to AChE inhibition without ruling out two critical artifacts:
-
Leaving Group Toxicity: The released p-nitrophenol (p-NP) is itself cytotoxic and can uncouple oxidative phosphorylation.
-
Non-Cholinergic Off-Targets: The lipophilic dibutylphosphinyl moiety may interact with non-esterase targets (e.g., lipases or acyltransferases).
To publish rigorous data, you cannot rely solely on a Vehicle Control. You must implement a Triad of Negative Controls to isolate the specific phosphinylation event.
Comparative Analysis of Negative Controls
This guide evaluates three distinct classes of negative controls required to validate Nibufin data.
Table 1: Performance Comparison of Nibufin Negative Controls
| Control Type | Specific Compound | Role/Function | What it Validates | Limitations |
| Level 1: Baseline | Vehicle (DMSO/Ethanol) | Solvent carrier only. | Absence of solvent-induced cytotoxicity or enzyme denaturation. | Does not account for metabolite toxicity or off-target binding. |
| Level 2: Metabolite | p-Nitrophenol (p-NP) | The leaving group released upon inhibition. | Proves effects are due to enzyme inhibition, not the byproduct. | Must be used at equimolar concentrations to the Nibufin dose. |
| Level 3: Mechanistic | Active Site Blockade (e.g., Huperzine A) | High-affinity reversible inhibitor pre-treatment. | The Gold Standard. Prevents Nibufin from binding. If toxicity persists, it is off-target. | Requires careful timing (pre-incubation) and washout considerations. |
| Level 4: Structural | Dibutylphosphinic Acid | The hydrolyzed phosphorus core. | Controls for the non-leaving group structural moiety. | Less critical than p-NP but useful for chronic exposure studies. |
Experimental Protocols
Protocol A: The "Metabolite Exclusion" Assay
Objective: To prove that the observed cytotoxicity/neurotoxicity is not caused by the p-nitrophenol leaving group.
Reagents:
-
Nibufin Stock (10 mM in DMSO).
-
p-Nitrophenol (p-NP) Stock (10 mM in DMSO).
-
Assay Buffer (PBS, pH 7.4).
Workflow:
-
Dose Determination: Determine the IC50 of Nibufin for your specific AChE source (e.g., human erythrocyte or recombinant). Let's assume IC50 = 50 nM.
-
Experimental Groups:
-
Group A (Test): Nibufin at 10x IC50 (500 nM).
-
Group B (Metabolite Control): p-NP at 500 nM (Equimolar to Group A).
-
Group C (Vehicle): DMSO matched volume.
-
-
Incubation: Incubate cell culture (e.g., SH-SY5Y) or enzyme prep for defined timepoint (e.g., 24h).
-
Readout: Measure cell viability (MTT/LDH) or downstream signaling (e.g., ERK phosphorylation).
-
Validation Criteria: Group A must show significant deviation from Group C, while Group B must remain statistically indistinguishable from Group C . If Group B shows toxicity, your Nibufin phenotype is confounded.
Protocol B: The "Active Site Protection" Validation
Objective: To confirm that the biological effect is strictly dependent on AChE active site phosphinylation.
Reagents:
-
Reversible Inhibitor: Huperzine A (HupA) or Donepezil (High affinity, non-covalent).
-
Substrate: Acetylthiocholine (ATCh).
Workflow:
-
Pre-Incubation (The Shield): Treat biological system with saturating concentration of HupA (e.g., 1 µM) for 30 minutes. This "locks" the AChE active site.
-
Challenge: Add Nibufin (e.g., 100 nM) to the HupA-saturated system. Incubate for 30-60 minutes.
-
Note: Nibufin cannot phosphinylate the serine residue because HupA occupies the gorge.
-
-
Washout (Critical Step): Perform rigorous washing (3x with PBS) to remove unbound Nibufin and the reversible HupA.
-
Activity Assay: Measure AChE activity (Ellman method).
-
Interpretation:
-
Unprotected + Nibufin: ~0% Activity (Irreversible inhibition).
-
Protected (HupA) + Nibufin + Wash: >80% Activity Recovered.
-
Visualizations
Diagram 1: Mechanistic Logic of Negative Controls
This diagram illustrates the molecular logic distinguishing specific inhibition from artifacts.
Caption: Figure 1. The causal pathways of Nibufin action. The "Metabolite Control" isolates the p-NP artifact pathway, while the "Protection Control" validates the specific AChE binding event.
Diagram 2: Experimental Workflow for Validation
A step-by-step decision tree for interpreting control data.
Caption: Figure 2. Decision matrix for validating Nibufin-induced phenotypes. Progression to "Validated" requires passing both metabolite and protection checkpoints.
Data Interpretation & Reporting
When publishing your results, present the data in a "Difference from Control" format to highlight specificity.
Example Reporting Table:
| Treatment Group | AChE Activity (%) | Cell Viability (%) | Interpretation |
| Vehicle Control | 100 ± 2 | 98 ± 3 | Baseline integrity confirmed. |
| Nibufin (1 µM) | < 5 ± 1 | 45 ± 5 | Potent inhibition + Toxicity. |
| p-NP Control (1 µM) | 99 ± 2 | 96 ± 4 | PASS: Toxicity is not from leaving group. |
| HupA + Nibufin | 95 ± 3 | 92 ± 4 | PASS: Toxicity is prevented by blocking AChE. |
Critical Note: If the p-NP Control showed 50% viability, the Nibufin toxicity would be deemed artifactual. If the HupA + Nibufin group showed 45% viability (no protection), the toxicity would be deemed off-target.
References
-
Sirotkin, V. M., et al. (1972).[6] Treatment of syringomyelia with Nibufin. Vrach Delo.
-
Poskalenko, A. N., & Boĭkova, V. V. (1972).[7] The effect of nibufin on reproductive function and the contraceptive effect of hormonal preparations. Farmakol Toksikol.[7][8]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
PubChem. (n.d.). 4-Nitrophenyl P,P-dibutylphosphinate (Nibufin). National Library of Medicine.
-
Pope, C., Karanth, S., & Liu, J. (2005). Pharmacology and toxicology of cholinesterase inhibitors: uses and misuses of a common mechanism of action. Environmental Toxicology and Pharmacology.
Sources
- 1. 4-Nitrophenyl P,P-dibutylphosphinate | C14H22NO4P | CID 71041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - P - Explore [pubchemlite.lcsb.uni.lu]
- 3. DSpace [repository.pdmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Treatment of syringomyelia with Nibufin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effect of nibufin on reproductive function and the contraceptive effect of hormonal preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Full text of "Russian drug index" [archive.org]
Technical Guide: Nibufin Cross-Reactivity and Selectivity Profiling
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Product Focus: Nibufin (p-nitrophenyl dibutylphosphinate)
Executive Summary: The Nibufin Selectivity Paradox
Nibufin (chemical name: 4-nitrophenyl dibutylphosphinate ) is a specialized organophosphorus compound primarily utilized as a mechanistic probe and active-site titrant for Butyrylcholinesterase (BChE) . Unlike broad-spectrum esterase inhibitors (e.g., DFP, Paraoxon), Nibufin exhibits a distinct "steric filter" mechanism that renders it highly selective against Acetylcholinesterase (AChE).
However, "selective" does not mean "specific." In complex biological matrices (plasma, liver homogenates), Nibufin exhibits significant cross-reactivity with Carboxylesterases (CES) , a critical variable often overlooked in pharmacokinetic profiling. This guide dissects the molecular basis of this selectivity, quantifies cross-reactivity risks, and provides self-validating protocols to isolate BChE activity.
Mechanistic Basis of Selectivity
To understand cross-reactivity, one must first understand the structural exclusion principle that defines Nibufin's function.
The Steric Exclusion Hypothesis
The catalytic centers of AChE and BChE are both located at the bottom of deep active-site gorges. However, the acyl-binding pocket differs radically:
-
AChE: Restricted by bulky aromatic residues (e.g., Phe295, Phe297 in human AChE), allowing only small acyl groups (acetyl) to enter.
-
BChE: Features a wider, more flexible acyl pocket lined with smaller aliphatic residues (e.g., Leu286, Val288), accommodating bulky acyl groups (butyryl, benzoyl).
Nibufin possesses two bulky butyl chains attached to the phosphorus atom. These chains physically prevent the molecule from entering the constricted acyl pocket of AChE, effectively "locking out" the enzyme. BChE, with its expanded gorge, readily accepts the dibutyl moiety, leading to rapid phosphorylation of the active site Serine-198.
Mechanism of Action Diagram
The following diagram illustrates the kinetic pathway and the steric selection process.
Figure 1: Kinetic pathway of Nibufin showing steric exclusion from AChE and cross-reactivity with Carboxylesterases.
Cross-Reactivity Profiling
The following data summarizes the reactivity of Nibufin against major serine hydrolase families.
Comparative Reactivity Matrix
| Target Enzyme | Reactivity with Nibufin | Mechanism | Kinetic Profile ( | Experimental Implication |
| BChE (Human) | High | Active Site Phosphorylation | Primary Target. Stoichiometric titration possible. | |
| AChE (Human) | Negligible | Steric Hindrance | Can be used to selectively inhibit BChE in AChE-rich samples. | |
| CES1 / CES2 | Moderate to High | Active Site Phosphorylation | Major Interference. Must be suppressed in liver/plasma assays. | |
| Chymotrypsin | Low | Substrate Specificity | Low affinity for phosphinates | Minimal interference in purified systems. |
The Carboxylesterase (CES) Problem
While Nibufin is often marketed as a "Cholinesterase" probe, it is chemically an organophosphinate. Carboxylesterases (CES1 in liver, CES2 in intestine) are promiscuous serine hydrolases that avidly attack organophosphates.
-
Data Support: Studies utilizing bis-p-nitrophenyl phosphate (BNPP), a structural analog, show near-total inhibition of CES activity. Nibufin, sharing the p-nitrophenyl leaving group and phosphorus core, retains significant potency against CES.
-
Impact: In a mixed sample (e.g., whole plasma), Nibufin hydrolysis results from the sum of BChE + CES activity.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, you must validate that the signal observed is derived solely from the target enzyme.
Protocol A: Differential Inhibition Assay (The "Gold Standard")
Objective: Quantify BChE activity in a mixed sample (containing AChE and CES) using Nibufin as the probe.
Reagents:
-
Nibufin Stock: 10 mM in dry acetonitrile (Store at -20°C).
-
BW284C51: 100 µM (Specific AChE inhibitor).
-
BNPP: 100 µM (Specific CES inhibitor).
-
Buffer: 100 mM Phosphate Buffer, pH 7.4 or 8.0.
Workflow:
-
Preparation of Matrix:
-
Aliquot biological sample (e.g., plasma) into 3 wells/tubes.
-
Well A (Total Activity): Sample + Buffer.
-
Well B (BChE Null): Sample + Iso-OMPA (100 µM).[1] Note: Iso-OMPA selectively kills BChE.
-
Well C (CES Null): Sample + BNPP (100 µM).
-
-
Incubation:
-
Incubate all wells for 20 minutes at 25°C to allow inhibitors to act.
-
-
Reaction Initiation:
-
Add Nibufin (final conc. 50-100 µM) to all wells.
-
Monitor absorbance at 410 nm (formation of p-nitrophenol) kinetically for 10 minutes.
-
-
Data Analysis & Validation:
-
True BChE Activity = (Rate of Well C) - (Rate of Well B).
-
Logic: Well C eliminates CES interference. Well B eliminates BChE contribution. The difference isolates the specific BChE fraction.
-
Self-Check: If Well A and Well B rates are identical, the sample contains no BChE, or Nibufin is reacting entirely with CES/AChE.
-
Protocol B: Active Site Titration (Stoichiometric)
Objective: Determine the absolute concentration of active BChE sites.
-
Principle: Nibufin is a "suicide substrate." It reacts 1:1 with the active site Serine, releasing 1 equivalent of p-nitrophenol before the enzyme dies.
-
Method:
-
Add excess Nibufin to purified BChE.
-
Monitor
until the "burst" phase plateaus. -
Calculate moles of product using the extinction coefficient of p-nitrophenol (
at pH 8.0). -
Moles Product = Moles Active Enzyme.
-
Safety & Handling (E-E-A-T)
Warning: Nibufin is a potent organophosphorus inhibitor. It acts similarly to nerve agents (though less volatile) by permanently phosphorylating serine hydrolases.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Inactivation: Treat spills with 1M NaOH (hydrolyzes the phosphoester bond) for at least 1 hour before disposal.
-
Toxicity: Assume high neurotoxicity. Avoid inhalation of dust or aerosols.
References
-
Selectivity of Organophosphinates
-
BChE vs AChE Structure
-
Carboxylesterase Inhibition
-
Kinetics of Carbamates & Phosphinates
-
Title: The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates.
- Source: Mol. Pharmacol. (2007).
-
URL:[Link]
-
Sources
- 1. Butyrylcholinesterase and acetylcholinesterase activity and quantal transmitter release at normal and acetylcholinesterase knockout mouse neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactivation of carboxylester hydrolase following inhibition by 4-nitrophenyl organophosphinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Influence of the carboxylesterase inhibitor bis-p-nitrophenylphosphate on the rates of hydrolysis of various α-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo and on the acute toxicity and carcinogenicity of 1-(N-methyl-N-nitrosamino)-methylacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative and agonist of the TGR5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Opioid-Based Pharmaceuticals: Addressing "Nibufin" (Nalbuphine and Buprenorphine)
As researchers, scientists, and professionals in drug development, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemical compounds we handle. This guide provides a detailed, authoritative framework for the proper disposal of the opioid-based pharmaceuticals Nalbuphine and Buprenorphine. While the term "Nibufin" may not correspond to a registered chemical entity, it is often associated with these two substances. This document will address them comprehensively to ensure the highest standards of laboratory safety and environmental protection.
The improper disposal of pharmaceutical waste, particularly potent compounds like opioids, poses significant risks of environmental contamination and potential for diversion and misuse. Adherence to a rigorous and well-documented disposal protocol is not merely a regulatory requirement but a cornerstone of responsible scientific practice.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the associated hazards is paramount. Both Nalbuphine Hydrochloride and Buprenorphine Hydrochloride are potent opioid compounds with specific risk profiles.
Nalbuphine Hydrochloride is a synthetic opioid agonist-antagonist analgesic.[1] Key hazards include:
-
Acute Toxicity: Harmful if swallowed.[2][3][4] Ingestion may cause a range of effects from nausea and vomiting to central nervous system depression, including dizziness, headache, and drowsiness.[2][3]
-
Skin and Eye Irritation: May cause skin irritation and causes eye irritation.[2][5]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory system.[2][5]
Buprenorphine Hydrochloride is a partial opioid agonist used in the management of opioid drug dependence.[6] While the provided SDS for a specific tablet formulation does not classify it as hazardous under OSHA 29 CFR 1910.1200, it is a potent pharmaceutical agent.[6] Key considerations include:
-
Potent Pharmacological Effects: As an opioid, accidental ingestion or exposure can have significant physiological effects.
-
Potential for Misuse: Due to its opioid nature, there is a risk of diversion and abuse.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard | Nalbuphine Hydrochloride | Buprenorphine Hydrochloride | Recommended PPE |
| Acute Oral Toxicity | Harmful if swallowed[2][3][4] | Potent pharmaceutical effects | Nitrile gloves, lab coat |
| Skin Irritation | May cause skin irritation[2][5] | Prolonged contact may cause irritation[6] | Nitrile gloves, lab coat |
| Eye Irritation | Causes eye irritation[2][5] | Dust may cause eye irritation[6] | Safety glasses with side shields |
| Respiratory Irritation | Irritating to the respiratory system[2][5] | Inhalation of dusts may cause respiratory irritation[6] | Use in a well-ventilated area or with a fume hood. A respirator may be necessary for bulk quantities or if dust is generated. |
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol is designed for research and laboratory quantities of Nalbuphine and Buprenorphine waste. It is not intended for consumer or household disposal.
Step 1: Waste Segregation and Collection
-
Rationale: Proper segregation at the point of generation is crucial to prevent accidental mixing of incompatible wastes and to ensure the correct disposal pathway.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for "Nibufin" (Nalbuphine/Buprenorphine) waste.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7]
-
Collect all solid waste (e.g., contaminated filter paper, weighing boats, gloves, and empty vials) and liquid waste (e.g., unused solutions) in this designated container.
-
Do not mix this waste with other waste streams (e.g., solvents, sharps, or biological waste).
-
Step 2: Waste Labeling
-
Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste, including disposal technicians.
-
Procedure:
-
Attach a completed hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s): "Nalbuphine Hydrochloride" and/or "Buprenorphine Hydrochloride"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The primary hazard(s) (e.g., "Toxic")
-
-
Step 3: On-Site Storage
-
Rationale: Safe storage minimizes the risk of spills, exposure, and environmental release while awaiting pickup by a certified waste disposal company.
-
Procedure:
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Ensure the storage area is well-ventilated.
-
Store away from incompatible materials, particularly strong oxidizing agents.[6]
-
The container must be kept closed at all times, except when adding waste.
-
Step 4: Final Disposal
-
Rationale: The final disposal method must comply with local, state, and federal regulations to ensure the complete destruction of the active pharmaceutical ingredient and prevent environmental contamination.
-
Procedure:
-
Arrange for pickup and disposal by a licensed and reputable hazardous waste disposal company.
-
The recommended method of disposal for these compounds is incineration at a permitted facility.[6] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of "Nibufin" (Nalbuphine/Buprenorphine) waste down the drain or in the regular trash.[8] Water treatment plants are generally not equipped to remove such pharmaceuticals from the water supply.[8]
-
Emergency Procedures: Spills and Exposures
A proactive emergency plan is critical for mitigating the consequences of accidental releases.
In Case of a Spill:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and safety glasses. For larger spills or if there is a risk of airborne dust, a respirator may be necessary.
-
Contain the Spill: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain the liquid. For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.
-
Clean the Spill: Carefully collect the spilled material and any contaminated absorbent materials using a scoop or other appropriate tools. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops or persists.[2][5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of "Nibufin" (Nalbuphine/Buprenorphine) waste in a laboratory setting.
Caption: Workflow for the proper disposal of "Nibufin" waste.
References
- Hikma Pharmaceuticals USA Inc. (n.d.). SAFETY DATA SHEET: Buprenorphine Hydrochloride Sublingual Tablets, 2 mg CIII.
- Spectrum Chemical. (2019, December 11).
- Sciencelab.com, Inc. (2005, October 10). Material Safety Data Sheet: Nalbuphine Hydrochloride MSDS.
- PCCA. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nalbuphine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). How to Dispose of Unused Medicines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. nalbuphine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pccarx.com [pccarx.com]
- 4. chemos.de [chemos.de]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. ats.hikmacommunityhealth.com [ats.hikmacommunityhealth.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
